Birinapant is a synthetic, bivalent peptidomimetic that mimics the natural protein SMAC (Second Mitochondrial-derived Activator of Caspases). Its primary mechanism is to antagonize IAP family proteins, shifting the cellular balance toward apoptosis, or programmed cell death. [1] [2] [3]
The core mechanism of this compound can be visualized in the following pathway diagram:
This compound induces apoptosis by degrading cIAPs, activating caspases, and inhibiting NF-κB. [4] [5] [3]
This compound exhibits high potency, particularly against cellular IAP1 (cIAP1). [1] [6] [3]
Table 1: Binding Affinity (Kd) of this compound to IAPs [1] [6] [5]
| Target Protein | Binding Affinity (Kd) | Notes |
|---|---|---|
| cIAP1 | < 1 nM | Primary target; leads to rapid proteasomal degradation. |
| XIAP | 45 nM | Directly antagonizes caspase inhibition. |
Table 2: In Vitro Antiproliferative Activity (IC₅₀) in Selected Cell Lines [1] [6]
| Cell Line | Cancer Type | IC₅₀ (this compound alone) | IC₅₀ (this compound + TNF-α) |
|---|---|---|---|
| WM9 | Melanoma | 2.4 nM | 2.7 nM |
| WTH202 | Melanoma | Not Effective | 1.8 nM |
| SUM190 | Inflammatory Breast Cancer | ~300 nM | Not Applicable |
| Kasumi-1 | Acute Myeloid Leukemia (AML) | 37 nM (rIC₅₀) | Not Applicable |
To help you apply these findings, here are standard protocols used to generate the data.
This assay determines the binding affinity (Kd) of this compound to IAP proteins.
This protocol evaluates the anti-proliferative effects of this compound.
This protocol tests the antitumor efficacy of this compound in animal models.
A key characteristic of this compound is its ability to work synergistically with other agents. [4] [8]
Research suggests that high baseline expression of TNF-α in tumor cells may be a predictive biomarker for sensitivity to this compound, particularly in hematological malignancies like acute lymphoblastic leukemia (ALL). [8]
Birinapant mimics the natural SMAC/DIABLO protein, which is released from mitochondria during apoptosis. It is designed to specifically target cellular IAPs (cIAP1 and cIAP2) for degradation [1] [2] [3]. The core mechanism involves a critical switch in Tumor Necrosis Factor (TNF) signaling pathway, which you can see in the diagram below.
This compound switches TNF-α signaling from pro-survival to pro-death.
The anti-tumor efficacy of this compound has been evaluated across various cancer types, with results varying based on cancer model, combination partners, and whether cIAP1/2 degradation was achieved [6] [4].
| Cancer Type | Model Type | Treatment Regimen | Key Efficacy Findings | Reference |
|---|---|---|---|---|
| Melanoma | In vitro (17 cell lines) | This compound + TNF-α | Strong combination activity in 12/18 lines; effective in BRAF-inhibitor resistant lines [1]. | [1] |
| Triple-Negative Breast Cancer (TNBC) | In vivo (PDX models) | This compound single agent | Significant tumor growth inhibition in 3/3 TNBC models; no effect in ER+ models [4]. | [4] |
| Ovarian Cancer | Phase II Clinical Trial | This compound single agent | No clinical benefit; consistent cIAP1 downregulation in tumor biopsies confirmed target engagement [6]. | [6] |
| Ovarian Cancer | In vitro & In vivo (xenograft) | This compound + Carboplatin/Paclitaxel | Synergistic cell death; >50% decrease in xenograft growth, enhanced survival [5]. | [5] |
| Chronic Myeloid Leukemia (CML) | In vitro (primary cells) | This compound + NK Cells | Enhanced NK-cell cytotoxicity against CML cell lines and primary patient samples [7]. | [7] |
To help you design and interpret this compound studies, here are methodologies from key publications.
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound and its effect on cell viability and apoptosis.
This method determines whether this compound-induced cell death occurs via apoptosis or necroptosis.
Clinical trials of this compound as a single agent showed limited efficacy, highlighting the need for rational combination strategies [6] [2]. The diagram below illustrates the strategic approach to patient selection and combination therapy.
A strategic approach for using this compound in cancer therapy.
The future of this compound likely lies not as a standalone treatment, but as a rational combination partner in selected patient populations with specific molecular vulnerabilities [4] [2] [5].
Birinapant's pro-apoptotic action is multifaceted, directly triggering cell death and modulating key survival pathways.
IAP Antagonism and Apoptosis Induction: As a SMAC mimetic, this compound mimics the native SMAC/DIABLO protein. It binds with high affinity to the BIR3 domains of cIAP1 and cIAP2, inducing their auto-ubiquitination and rapid proteasomal degradation [1] [2]. This degradation leads to the de-ubiquitination of receptor-interacting protein kinase 1 (RIPK1), facilitating the formation of a pro-death complex (ripoptosome) that activates caspase-8 and initiates the extrinsic apoptosis pathway [3]. Furthermore, by binding to the BIR2 and BIR3 domains of XIAP, this compound displaces active caspases-3, -7, and -9, thereby relieving the blockade on the execution phase of apoptosis [4] [2].
Modulation of NF-κB Signaling: A key and unique feature of bivalent SMAC mimetics like this compound is their ability to inhibit TNF-mediated activation of the canonical NF-κB pathway [1]. This is achieved by effectively depleting cIAP1 even from the TRAF2 complex, which monovalent mimetics cannot efficiently target. This compound also inactivates the non-canonical NF-κB pathway. The degradation of cIAP1/2 leads to the stabilization of TRAF3, which in turn promotes the degradation of NF-κB-inducing kinase (NIK). Reduced NIK levels prevent the processing of p100 to p52, ultimately downregulating pro-survival genes like BCL-XL [3].
The following diagram illustrates the core mechanisms and consequences of this compound activity:
Figure 1: Core mechanistic pathways of this compound. The antagonist induces degradation of cIAP1/2 and inhibits XIAP, leading to caspase activation and modulation of NF-κB signaling.
Preclinical studies across various cancers provide robust evidence for this compound's activity and detailed methodologies for investigating its effects.
Standard protocols involve treating cancer cell lines with this compound alone or in combination, followed by viability and apoptosis measurement after 72 hours.
This compound's efficacy is also validated in animal models, such as murine xenografts.
This compound is primarily investigated in rational combinations to overcome apoptotic resistance in cancers. The table below summarizes key partners and their mechanistic basis.
| Combination Partner | Mechanistic Rationale & Context | Evidence Model |
|---|---|---|
| Death Receptor Agonists (e.g., TRAIL, FasL) | Synergistically activates extrinsic apoptosis pathway; this compound removes IAP blockade on caspase activation [6] [8]. | HNSCC cell lines [6]; Colorectal cancer cells [8] |
| Proteasome Inhibitors (e.g., Bortezomib) | Co-inhibition of canonical & non-canonical NF-κB; disrupts key survival pathway in hematological cancers [3]. | Multiple myeloma cell lines & primary cells; in vivo xenograft [3] |
| HDAC Inhibitors (e.g., Entinostat) | HDAC inhibitors upregulate TNFα expression; this compound enhances TNFα-mediated cell death [7]. | Ovarian cancer cell lines [7] |
| Kinase Pathway Inhibitors (e.g., BRAF or p38 inhibitors) | Targets specific resistance mechanisms (e.g., KRAS-mediated resistance); combination restores apoptosis sensitivity [5] [8]. | LKB1-mutated NSCLC [5]; BRAF-mutated colorectal cancer [8] |
| BCL-2 Inhibitors (e.g., ABT-199) | Dual targeting of intrinsic (BCL-2) & extrinsic (IAPs) apoptotic regulators; effective in cells with high BCL-2 expression [8]. | Colorectal cancer cells [8] |
While this compound has demonstrated consistent on-target activity in clinical settings (e.g., degradation of cIAP1 in patient tumor biopsies), its single-agent anti-tumor activity has often been limited, as observed in a phase 2 trial for relapsed ovarian cancer [7]. This underscores that its primary therapeutic value lies in well-designed combination regimens, many of which are under active preclinical and clinical investigation.
The table below summarizes the core biochemical characteristics of Birinapant:
| IAP Target | Reported Binding Affinity (Kd) | Primary Role & Consequence of Inhibition |
|---|---|---|
| cIAP1 | <1 nM (sub-nanomolar) [1] [2] [3] | Promotes cell survival via NF-κB signaling; degradation leads to apoptosis [4] [5]. |
| XIAP | 45 nM [2] [3] [5] | Directly inhibits caspases-3, -7, and -9; antagonism relieves caspase inhibition [6]. |
| cIAP2 | High affinity (specific Kd not detailed in results) [1] | Functionally redundant with cIAP1; co-degradation disrupts survival signaling [7] [5]. |
| ML-IAP | Binds with high affinity (specific Kd not detailed in results) [1] | An IAP highly expressed in some melanomas; inhibition promotes apoptosis [5]. |
This compound mimics the natural SMAC protein, which is released from mitochondria to trigger apoptosis. The following diagram illustrates how this compound shifts the balance from cell survival to death.
This compound's degradation of cIAP1/2 fundamentally alters cell fate. In many cancer cells, this creates a state of TNF-α dependency, where the cell's own TNF-α drives its death [5]. Single-agent efficacy is observed in some models [4], while others require exogenous TNF-α [2] [5]. This compound also relieves XIAP-mediated caspase inhibition, directly enabling apoptosis [4].
The foundational data on this compound's activity is obtained through standardized biochemical and cellular assays.
This cell-free assay quantitatively measures this compound's direct binding affinity (Kd) to IAP proteins [2] [3].
These protocols evaluate the functional cellular response to this compound treatment [4] [2].
The mechanistic understanding of this compound informs its use in preclinical research, highlighting its potential in specific genetic contexts and combination strategies.
| Context/Combination | Observed Effect & Proposed Rationale | Key Evidence |
|---|---|---|
| Inflammatory Breast Cancer (IBC) | Single-agent apoptosis in SUM190; synergy with TRAIL in SUM149. XIAP inhibition key for TRAIL potentiation [4]. | [4] |
| Melanoma (with TNF-α) | Strong synergistic cell death. This compound degrades cIAP1/2, allowing TNF-α to activate caspase-8 via complex II [2] [5]. | [2] [5] |
| Non-Small Cell Lung Cancer (NSCLC) | Overcomes radioresistance. Likely via inhibition of IAP-mediated survival signals post-DNA damage [7]. | [7] |
| LKB1-Mutated NSCLC | Selective sensitivity in LKB1-deleted models. Potential synthetic lethality; combination with p38 inhibitor Ralimetinib overcomes KRAS-mediated resistance [8]. | [8] |
| Pancreatic Cancer (with Paclitaxel) | Synergistic killing of PANC-1 cells. This compound induces apoptosis in paclitaxel-arrested cells; combination increases pJNK and reduces Bcl2 [9]. | [9] |
To investigate Birinapant's mechanism of action, researchers use a suite of standard molecular and cellular biology techniques. Key methodologies from the search results are detailed below.
These assays determine the overall cytotoxic effect of this compound, alone or in combination.
This technique is crucial for confirming target engagement and observing downstream molecular events.
These tools are essential to pinpoint the specific death pathway involved.
Figure 2: Experimental workflow for studying this compound-induced caspase activation.
The efficacy of this compound is context-dependent, influenced by cancer type, genetic background, and combination partners. The following table synthesizes key quantitative findings from recent research.
| Cancer Type / Model | Experimental Context | Key Quantitative Finding | Citation |
|---|---|---|---|
| Non-Small Cell Lung Cancer (NSCLC) | LKB1-mutated cell lines vs. LKB1-WT. | Induced apoptosis and caspase activation selectively in LKB1-deleted cells; KRAS mutation conferred resistance, overcome by adding Ralimetinib (p38 MAPK inhibitor) [1]. | [1] |
| Ovarian Cancer | Caspase 8-low (KD) cell lines with carboplatin/paclitaxel. | Enhanced cell death in Caspase 8-KD cells; combination index (CI) showed synergism (CI<1) with paclitaxel but potential antagonism with carboplatin, highlighting critical timing [4]. | [4] |
| Triple-Negative Breast Cancer (TNBC) | Patient-derived xenograft (PDX) models in vitro and in vivo. | Exhibited single-agent activity in TNBC PDX models; cell death was primarily blocked by pan-caspase inhibitor Q-VD-OPh [5]. | [5] |
| Melanoma | Panel of 17 cell lines combined with TNFα. | The combination of this compound and TNFα showed strong combination activity in 12/18 cell lines, overcoming resistance to BRAF inhibitors [2]. | [2] |
| Inflammatory Breast Cancer (IBC) | TRAIL-insensitive and TRAIL-sensitive IBC cell lines. | Induced cell death as a single agent and enhanced TRAIL potency; mechanism was IAP-dependent and TNF-α-independent [3]. | [3] |
| Epidermoid Carcinoma & TNBC | Combined with an immunotoxin (HB21PE40). | Caused complete tumor regressions in MDA-MB-468 (TNBC) xenograft models, but not in A431 tumors, demonstrating selective synergy [6]. | [6] |
The data underscores that this compound is not a universally effective cytotoxin but functions as a sensitizing agent that lowers the threshold for apoptosis. Its clinical success will likely depend on predictive biomarkers and rational combination strategies.
Birinapant is designed to mimic the natural protein Smac/DIABLO. It binds to the BIR3 domains of IAP proteins with high affinity, leading to their degradation [1] [2]. This degradation initiates a cascade of events centered on the TNFR1 signaling complex.
The following diagram illustrates the key molecular mechanisms by which this compound affects NF-κB signaling and cell death pathways.
> The mechanism of this compound in inhibiting NF-κB and inducing apoptosis.
The characterization of this compound's effects relies on specific biochemical and cellular assays. The key experiments and their methodologies are outlined below.
| Experimental Goal | Key Methodologies & Assays | Readout / Outcome |
|---|---|---|
| cIAP Degradation | Treat cancer cells with this compound. Analyze cell lysates by Western Blotting using antibodies against cIAP1 and cIAP2 [1]. | Rapid loss of cIAP1 and cIAP2 protein levels, indicating degradation [1]. |
| NF-κB Inhibition | 1. Immunofluorescence: Use antibodies against the p65 (RelA) subunit to visualize its cellular location [3]. 2. Reporter Gene Assay: Transfert cells with a plasmid containing an NF-κB response element driving luciferase expression. Measure luciferase activity after TNF-α stimulation with/without this compound [3]. | 1. p65 retained in cytoplasm. 2. Significant reduction in luciferase activity, confirming inhibition of transcriptional activity [3]. | | Cell Death Induction | Treat cells with this compound ± TNF-α. Use assays like Caspase-Glo 3/7 to measure caspase activity or Annexin V/Propidium Iodide staining followed by flow cytometry [1] [4]. | Increased caspase activity and percentage of Annexin V-positive cells, confirming apoptosis induction [1] [4]. | | Complex Formation (RIPK1:Caspase-8) | Immunoprecipitation: Use an antibody against RIPK1 or Caspase-8 to pull down the protein complex from treated cells. Detect associated proteins by Western Blotting [1]. | Detection of RIPK1 and Caspase-8 in the same complex, indicating formation of the pro-apoptotic complex IIb [1]. |
Birinapant targets and degrades Inhibitor of Apoptosis Proteins (IAPs), primarily cIAP1, cIAP2, and XIAP [1]. This action shifts the cellular balance from survival to death through two key mechanisms:
The core signaling pathway is summarized below:
This compound induces cell death via apoptosis/necroptosis and enhances anti-tumor immunity by modulating antigen presentation.
This compound shows promising efficacy across various cancer types, both as a monotherapy and in combination with other agents.
| Cancer Type | Model Used | Key Findings & Efficacy | Combination Agents & Effects |
|---|---|---|---|
| Ovarian Cancer (Platinum-Resistant) | 7 EOC cell lines; 10 platinum-resistant primary patient tumors in 3D organoid assay; PDX model [5] | Effective in subset of cell lines & patient samples; combo with carboplatin effective in vitro & in vivo in PDX [5]. Overcomes platinum resistance in CA125-negative tumor-initiating cells [6]. | Carboplatin: Overcomes chemoresistance in high cIAP tumor subpopulations [5] [6]. |
| Triple-Negative Breast Cancer (TNBC) | Panel of TNBC & ER+ cell lines; multiple PDX models in vivo [2] | Single-agent activity in TNBC PDX models; superior potency in TNBC vs. ER+ cells; efficacy linked to competent death receptor pathway & higher TNF expression [2]. | Docetaxel: Augments response via TNF induction [2]. Immune Checkpoint Inhibitors: Potential synergy suggested by increased immunogenicity [4]. |
| Head & Neck Squamous Cell Carcinoma (HNSCC) | Human HNSCC cell lines; xenograft mouse model [7] | Alone/with TNFα/TRAIL decreases cell density; synergism with docetaxel in vitro; monotherapy inhibits growth in docetaxel-resistant xenograft; combo further delays growth [7]. | TNFα, TRAIL, Docetaxel: Synergistic effects in decreasing cell density & increasing death [7]. |
| Colorectal Cancer (CRC) | HT29 & other CRC cell lines; patient-derived CRC models [3] | Lacks single-agent clinical activity; combo with Cabozantinib induces apoptosis/necroptosis; effective in heterogeneous panel of patient-derived CRC models [3]. | Cabozantinib: Targets Met-RIPK1 axis, enforces TNF-mediated apoptosis & necroptosis, overcomes resistance [3]. |
| Other Findings (Immunomodulation) | HT29, MCF7 cells; HT29 CDX model [4] | Reshapes tumor immunopeptidome; increases number/abundance of immunopeptides, CTA peptides, & neoantigens; enhances immunogenicity [4]. | Potentially any Immunotherapy: Mechanism supports combo with ICIs [4]. |
Here are core methodologies from preclinical studies to help design your experiments.
This protocol assesses this compound + carboplatin efficacy in patient-derived models [5].
This protocol identifies cell death mechanisms using inhibitors [2].
This multi-omics workflow identifies immunogenic antigens [4].
Integrated multi-omics workflow identifies and validates this compound-induced changes in antigen presentation.
The table below summarizes the key pharmacokinetic parameters of this compound from non-clinical and clinical studies.
| Parameter | Findings/Value | Context |
|---|---|---|
| Volume of Distribution | ~710 L (human, Phase I) [1] | Suggests extensive tissue distribution. |
| Terminal Half-Life | 19 - 47 hours (human, Phase I) [1] | Supports intermittent dosing regimens. |
| Clearance | Not fully quantified in results | Data indicates linear, dose-proportional exposure [1]. |
| Administration & Bioavailability | Intravenous (IV) infusion (clinical); Intraperitoneal (IP) in mice with ~100% bioavailability [1] | IP injection in mice is a valid route for preclinical PK/PD modeling. |
| Tissue Distribution | High distribution to liver, kidney, lung, and tumor; lower in brain [1] | PBPK models describe diffusion-limited distribution into tissues like tumor [1]. |
This compound's primary mechanism is the induction of apoptosis by mimicking the native mitochondrial protein SMAC [2].
As a bivalent Smac mimetic, this compound is designed to bind with high affinity to multiple IAPs, including cIAP1, cIAP2, and XIAP [1] [2]. This binding promotes the ubiquitination and proteasomal degradation of cIAP1 and cIAP2 [2]. Degradation of cIAPs disrupts their pro-survival functions, which includes:
Clinical and preclinical studies have confirmed this compound's on-target effects:
The following methodology details a validated multiplex immunoassay used to quantify apoptotic biomarkers in response to this compound treatment [6].
Mechanistic modeling integrates this compound's PK and PD to predict and optimize its efficacy, especially in combination therapies.
Mechanistic PK/PD model of this compound synergy.
This compound exhibits PK characteristics favorable for intermittent dosing, with extensive tissue distribution reaching tumors. Its PD profile is defined by promoting apoptosis through IAP antagonism. Rational combination strategies, supported by mechanistic PK/PD modeling, are crucial for its future development.
This compound (TL32711) is a bivalent SMAC mimetic that functions as a potent inhibitor of apoptosis proteins (IAPs). As a second mitochondria-derived activator of caspases (SMAC) mimetic, this compound specifically targets cellular IAP1 (cIAP1), cIAP2, and X-linked IAP (XIAP) for degradation, thereby promoting apoptotic cell death in cancer cells. The compound exhibits high binding affinity for cIAP1 (Kd <1 nM) and XIAP (Kd = 45 nM), making it a promising therapeutic agent for various cancer types. Research has demonstrated that This compound shows enhanced efficacy when combined with conventional chemotherapeutic agents across multiple cancer models, including non-small cell lung cancer (NSCLC), triple-negative breast cancer (TNBC), ovarian cancer, and melanoma.
The mechanism of action of this compound involves binding to BIR domains of IAP proteins, leading to rapid degradation of cIAP1 and cIAP2. This disruption of IAP function results in several pro-apoptotic consequences: activation of caspase-8 and caspase-3/7, formation of RIPK1-dependent death signaling complexes, and reversal of TNFα-mediated survival signaling to promote cell death. Importantly, this compound's activity varies significantly across different cancer types and cellular contexts, necessitating careful experimental design for in vitro assessment of its efficacy.
Several critical parameters must be established when designing this compound in vitro viability assays to ensure reproducible and biologically relevant results:
Treatment Duration: Most studies employ 72-hour continuous treatment with this compound, as this duration allows for complete degradation of target IAP proteins and subsequent initiation of apoptotic cascades. Some screening approaches may include shorter time points (24-48 hours) to monitor early response dynamics.
Cell Line Selection: The genetic background of cancer cell lines significantly influences this compound sensitivity. For example, NSCLC with LKB1 deletions show enhanced sensitivity to this compound monotherapy, while other contexts require combination approaches. Include both sensitive and resistant lines for comparative studies.
Culture Format: While 2D monolayer cultures remain standard for initial screening, 3D spheroid or organoid models better recapitulate tumor microenvironments and drug penetration dynamics, providing more physiologically relevant data.
Combination Treatments: Given that this compound frequently demonstrates synergistic activity with conventional chemotherapeutics, combination studies require careful optimization of dosing sequences and ratios.
Table 1: Key Experimental Parameters for this compound Viability Assays
| Parameter | Recommended Conditions | Variations/Special Considerations |
|---|---|---|
| Treatment Duration | 72 hours continuous | 24-48 hours for time-course studies |
| Cell Plating Density | 5,000-20,000 cells/well (96-well plate) | Adjust based on doubling time |
| This compound Concentration Range | 1 nM - 10,000 nM | Include low nM range for sensitive lines |
| Combination Agents | Gemcitabine, carboplatin, paclitaxel, Ralimetinib | Sequence-dependent effects observed |
| Culture Format | 2D monolayer standard | 3D spheroids for advanced models |
| Control Treatments | DMSO vehicle, Staurosporine (death control) | TNFα (10-20 ng/mL) for mechanism |
Proper cell preparation is essential for generating robust and reproducible viability data:
Cell Line Selection and Culture: Select appropriate cancer cell lines based on research focus. For NSCLC models, include LKB1-deficient lines (e.g., H1299-LKB1 KO) alongside their wild-type counterparts to demonstrate mutation-specific effects. For breast cancer studies, include TNBC models (e.g., MDA-MB-231, MDA-MB-468) with varying sensitivity profiles. Maintain cells in recommended media (typically RPMI-1640 or DMEM with 10% FBS) and passage regularly to ensure logarithmic growth.
Cell Plating Procedure: Harvest cells during exponential growth phase using standard trypsinization techniques. Count cells using a hemocytometer or automated counter and resuspend in complete medium to appropriate density. Plate cells in 96-well tissue culture plates at densities ranging from 5,000-20,000 cells/well in 200 μL medium, adjusting based on doubling time to prevent overconfluence by assay endpoint. For 3D spheroid models, plate 20,000 cells/mL in BME or Matrigel matrix as described in studies of ovarian cancer and NSCLC spheroids [1] [2].
Pre-incubation: Allow cells to adhere overnight (approximately 16-24 hours) in a humidified 37°C incubator with 5% CO₂ before drug treatment to ensure recovery from trypsinization and resumption of logarithmic growth.
This compound Stock Solution: Prepare 10 mM stock solution in DMSO and aliquot for single-use to avoid freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.
Working Solution Preparation: Serially dilute this compound in complete medium to create working concentrations, maintaining a constant DMSO concentration (typically ≤0.1-0.15%) across all treatments, including vehicle controls. For combination studies, prepare working solutions of both agents separately before combining in treatment medium.
Treatment Application: Remove culture medium from plated cells and replace with 200 μL of treatment medium containing appropriate concentrations of this compound and/or combination agents. Include vehicle controls (DMSO at same concentration as treatments) and positive controls for cell death (e.g., 1-5 μM Staurosporine).
Dosing Strategy: Implement a serial dilution scheme covering a broad concentration range (typically 1 nM to 10,000 nM) to establish complete dose-response curves. For initial screening with unknown sensitivity, test three broad concentrations (1, 100, and 10,000 nM) before refining to narrower ranges.
Multiple endpoint assays can be employed to quantify cell viability following this compound treatment:
Metabolic Activity Assays: MTS (CellTiter 96 AQueous) and related assays measure NAD(P)H-dependent dehydrogenase activity as a proxy for viable cell number. Add MTS reagent directly to wells and incubate for 1-4 hours at 37°C before measuring absorbance at 490-500 nm.
ATP Quantification Assays: CellTiter-Glo assays measure cellular ATP content as an indicator of metabolically active cells. This approach is particularly suitable for 3D culture models where other methods may show penetration issues. Add equal volume of CellTiter-Glo reagent to well content, mix thoroughly, and measure luminescence after 10-30 minutes incubation.
Caspase Activity Assays: For mechanistic studies, include caspase-3/7 or caspase-8 activity measurements using fluorogenic substrates to confirm apoptosis induction. These assays can be performed separately or in multiplex format with viability assays.
Morphological Assessment: Complement quantitative assays with microscopic examination of cellular morphology, noting characteristic apoptotic changes such as membrane blebbing, cell shrinkage, and detachment.
Viability Normalization: Normalize raw absorbance/luminescence values to vehicle-treated controls (100% viability) and positive death controls (0% viability). Calculate percentage viability using the formula:
% Viability = (Treatment value - Death control) / (Vehicle control - Death control) × 100
Dose-Response Analysis: Fit normalized viability data to sigmoidal dose-response curves using non-linear regression in software such as GraphPad Prism. Calculate IC50 values (concentration causing 50% viability reduction) from the curve fit.
Quality Control: Exclude experiments where vehicle control values show excessive variability (CV > 20%) or where positive controls fail to induce significant cell death.
Synergy Analysis: For combination studies, quantify drug interactions using Loewe additivity models available in software packages such as SynergyFinder. Calculate synergy scores with values >10 indicating likely synergy, <-10 indicating antagonism, and between -10 and +10 suggesting additive effects [2].
Sequence Optimization: Evaluate different treatment sequences (concurrent vs. sequential) as temporal separation of this compound and chemotherapy can significantly impact efficacy. For example, in ovarian cancer models, simultaneous administration with paclitaxel demonstrated synergy while sequential administration with carboplatin proved more effective [3].
Table 2: Documented Effective this compound Combinations Across Cancer Types
| Cancer Type | Effective Combinations | Synergy Score/Effect Size | Key Mechanisms |
|---|---|---|---|
| Non-Small Cell Lung Cancer | Ralimetinib (p38 MAPK inhibitor) | Restoration of sensitivity in KRAS-mutated lines | Bypasses KRAS-mediated resistance |
| Triple-Negative Breast Cancer | Gemcitabine | Strong synergy in multiple cell lines | Intrinsic apoptosis pathway activation |
| Ovarian Cancer | Carboplatin | Targets platinum-resistant subsets | Caspase-8 independent necroptosis |
| Melanoma | TNFα | Effective in 12/18 cell lines | Switch from NF-κB to caspase-8 activation |
| Breast Cancer | Norcantharidin | Enhanced apoptosis via c-FLIP downregulation | Caspase-8/caspase-3 cascade activation |
For more physiologically relevant assessment of this compound efficacy, implement 3D culture models:
Spheroid Establishment: Generate spheroids from dissociated tumor cells or patient-derived xenografts by culturing in BME or Matrigel matrices with specialized media formulations. Allow 5-7 days for spheroid formation before treatment.
Drug Treatment in 3D: Treat established spheroids with this compound for 72 hours, considering potential delayed penetration into core regions. Higher concentrations may be required compared to 2D cultures.
Viability Assessment: Use ATP-based assays (CellTiter-Glo 3D) optimized for 3D models, as tetrazolium-based assays show limited penetration into spheroid cores.
Tumor Processing: Mechanically and enzymatically dissociate fresh patient tumor samples using collagenase/dispase solutions to generate single-cell suspensions.
Organoid Culture: Plate dissociated cells in BME or Matrigel with appropriate growth factors and culture for 1-2 days until organoid structures form before drug treatment.
Viability Testing: Apply this compound and combinations for 72 hours followed by ATP quantification. Include quality controls excluding samples with <60% viability after processing or those failing to form organoids.
Limited Single-Agent Efficacy: If this compound shows minimal activity as monotherapy, implement combination strategies with standard chemotherapies or targeted agents, particularly in resistant models.
High Vehicle Toxicity: Ensure DMSO concentrations do not exceed 0.15% in final treatment medium to minimize solvent-mediated toxicity.
Excessive Variability Between Replicates: Standardize cell counting methods, ensure single-cell suspensions during plating, and use multichannel pipettes for consistent reagent delivery.
Inadequate Signal in 3D Models: Extend incubation times with viability reagents and incorporate mechanical disruption steps to improve reagent penetration into spheroid cores.
This compound represents a promising targeted approach to restore apoptotic signaling in treatment-resistant cancers. Following the detailed protocols outlined in this document will enable researchers to rigorously assess this compound's efficacy across various cancer models. The consistent observation that This compound demonstrates enhanced activity in combination with conventional chemotherapy across diverse cancer types highlights the importance of appropriate combination strategies in experimental design. Furthermore, implementation of advanced 3D culture systems provides more physiologically relevant platforms for evaluating this promising IAP antagonist.
The following diagram illustrates the complete experimental workflow for this compound cell viability assays:
The following diagram illustrates this compound's mechanism of action at the molecular level:
Pancreatic cancer remains one of the most challenging malignancies to treat, with a five-year survival rate of only 6-13% and characteristic intrinsic resistance to conventional chemotherapy. The complexity of pancreatic cancer pathogenesis involves multiple genetic alterations across core signaling pathways, including DNA damage control and apoptosis regulation. Gemcitabine, a deoxycytidine analog that inhibits DNA synthesis, has been a standard-of-care treatment for pancreatic cancer for more than a decade, yet it provides only modest survival benefits of approximately 6 months. The limitations of single-agent gemcitabine have prompted extensive research into rational combination therapies that can overcome the diverse resistance mechanisms employed by pancreatic cancer cells.
The combination of gemcitabine with birinapant, a bivalent SMAC mimetic and investigational antagonist of Inhibitor of Apoptosis Proteins (IAPs), represents a promising therapeutic strategy based on strong mechanistic rationale. This compound specifically targets key apoptosis regulators that are frequently dysregulated in pancreatic cancer, including XIAP, cIAP1, and cIAP2. This application note provides researchers and drug development professionals with comprehensive experimental protocols, quantitative data analysis, and mechanistic insights to support the investigation of this synergistic combination in pancreatic cancer models. The integration of mathematical modeling with experimental validation offers a robust framework for optimizing combination schedules and identifying biomarkers of response [1] [2].
The synergistic interaction between gemcitabine and this compound arises from their complementary mechanisms of action that collectively enhance apoptotic signaling while suppressing pro-survival pathways:
Gemcitabine action: As a nucleoside analog, gemcitabine undergoes intracellular phosphorylation to active metabolites (dFdCDP and dFdCTP) that incorporate into DNA during replication, inhibiting DNA synthesis and causing temporary S-phase arrest. This replication stress activates the ATR/Chk1 and ATM/Chk2 checkpoint pathways, leading to cell cycle arrest and, if damage is irreparable, initiation of the intrinsic apoptosis pathway. At low to medium concentrations, however, gemcitabine primarily induces temporary arrest with limited apoptosis due to concurrent activation of DNA repair mechanisms [1].
This compound action: This bivalent SMAC mimetic binds with high affinity to BIR domains of IAP proteins (cIAP1, cIAP2, XIAP, ML-IAP), promoting cIAP1/2 degradation and preventing XIAP-mediated caspase inhibition. This compound binding induces cIAP1/2 dimerization, increasing auto-ubiquitination and proteasomal degradation. This process disrupts the positive feedback between TNF-α and NF-κB, switching canonical NF-κB signaling from pro-survival to pro-apoptotic activation of caspase-8-mediated cell death [1] [3].
Combination effects: The combination produces prolonged cell cycle arrest and enhanced apoptosis through multiple interconnected mechanisms. Gemcitabine-induced DNA damage creates cellular dependence on apoptosis proteins for survival, while this compound simultaneously disables these protective mechanisms. This simultaneous targeting of both DNA integrity and apoptotic execution creates a synthetic lethal interaction that significantly enhances cancer cell killing compared to either agent alone [1] [2].
The following diagram illustrates key signaling pathways and their interactions in the gemcitabine-birinapant combination:
Figure 1: Signaling pathways of gemcitabine and this compound combination therapy. The diagram illustrates how gemcitabine-induced DNA damage and this compound-mediated IAP inhibition converge to enhance apoptotic signaling.
Table 1: Synergistic effects of gemcitabine and this compound combination in PANC-1 pancreatic cancer cells
| Gemcitabine (nM) | This compound (nM) | Cell Proliferation Inhibition (%) | Apoptosis Induction (Fold Change) | Combination Index (ψ) | Experimental Model |
|---|---|---|---|---|---|
| 6 | 50 | 35.2 ± 4.1 | 2.1 ± 0.3 | 0.72 ± 0.08 | PANC-1 cells [1] |
| 10 | 200 | 58.7 ± 5.3 | 3.8 ± 0.5 | 0.65 ± 0.06 | PANC-1 cells [1] |
| 20 | 500 | 82.4 ± 6.2 | 6.2 ± 0.8 | 0.52 ± 0.05 | PANC-1 cells [1] |
| 20 | 100 | 75.9 ± 5.7 | 5.3 ± 0.6 | 0.58 ± 0.07 | Proteomics study [2] |
The combination index (ψ) values less than 1 indicate strong synergistic effects, with more pronounced synergy observed at higher concentrations. The ψ value approaches 1 when more experimental information is utilized in mechanism-based models, indicating that specific interaction mechanisms are better captured [1].
Table 2: Key protein expression changes in response to combination treatment
| Protein Category | Protein | Gemcitabine Alone | This compound Alone | Combination | Function |
|---|---|---|---|---|---|
| Cell Cycle Regulators | p21 | ↑ 2.8 ± 0.4-fold | NC | ↑ 3.1 ± 0.5-fold | CDK inhibitor |
| Cyclin D1 | ↓ 45 ± 6% | NC | ↓ 72 ± 8% | G1/S progression | |
| Phospho-Rb | ↓ 52 ± 7% | NC | ↓ 85 ± 9% | Cell cycle progression | |
| Apoptosis Regulators | cIAP1 | NC | ↓ 90 ± 12% | ↓ 92 ± 11% | Caspase inhibition |
| XIAP | NC | ↓ 85 ± 9% | ↓ 88 ± 10% | Caspase 3/7/9 inhibition | |
| Cleaved PARP | ↑ 2.5 ± 0.3-fold | ↑ 3.2 ± 0.4-fold | ↑ 8.7 ± 1.2-fold | Apoptosis marker | |
| Cleaved Caspase-3 | ↑ 2.1 ± 0.3-fold | ↑ 2.8 ± 0.3-fold | ↑ 7.3 ± 0.9-fold | Apoptosis execution | |
| Stress Response | Bcl-2 | ↑ 1.8 ± 0.2-fold | NC | ↓ 65 ± 7% | Anti-apoptotic |
| Phospho-p38 | ↑ 2.3 ± 0.3-fold | ↑ 1.5 ± 0.2-fold | ↑ 4.2 ± 0.5-fold | Stress signaling |
Proteomic analysis revealed that the combination treatment uniquely modulates 4069 drug-responsive proteins in pancreatic cancer cells. Key findings include enhanced suppression of anti-apoptotic proteins, potentiation of pro-apoptotic pathways, and distinct effects on DNA damage response regulators. The combination also attenuated proteins involved in migration and invasion, suggesting potential effects on metastatic behavior [2].
Purpose: To evaluate the synergistic effects of gemcitabine and this compound combination in pancreatic cancer cell lines.
Materials:
Procedure:
Purpose: To quantify temporal changes in cell numbers and proliferation inhibition.
Procedure:
Purpose: To quantify apoptosis induction by single agents and combination treatment.
Materials:
Procedure:
Purpose: To evaluate protein expression changes in key signaling pathways.
Materials:
Procedure:
Purpose: To comprehensively characterize global protein expression changes in response to combination treatment.
The following diagram illustrates the experimental workflow for proteomic analysis of drug-treated pancreatic cancer cells:
Figure 2: Experimental workflow for proteomic analysis of pancreatic cancer cells treated with gemcitabine and this compound combination.
Materials:
Procedure:
While the gemcitabine-birinapant combination represents a promising preclinical approach, the broader landscape of pancreatic cancer treatment continues to evolve with several emerging strategies:
Novel KRAS-targeted therapies: Drugs like daraxonrasib are being evaluated in Phase 3 trials (RASolute-302) for advanced pancreatic cancer with KRAS mutations, showing encouraging results with potential for combination approaches [4].
Immunotherapy combinations: The EXPEL-PANC trial is investigating BXCL701 (a DPP4/8/9 and FAP inhibitor) combined with pembrolizumab immunotherapy for metastatic pancreatic ductal adenocarcinoma, showing a 39% disease control rate in a typically immunotherapy-resistant population [4].
Tumor Treating Fields (TTFields): The Phase 3 PANOVA-3 trial demonstrated that adding TTFields to gemcitabine and nab-paclitaxel improved overall survival by two months in locally advanced pancreatic cancer without increasing systemic toxicity [5] [6].
Vaccine approaches: The TEDOPAM trial investigated the OSE2101 (Tedopi) vaccine in combination with FOLFIRI chemotherapy, demonstrating a 65% 12-month overall survival rate in patients with advanced or metastatic pancreatic cancer [6].
The combination of gemcitabine and this compound demonstrates compelling synergistic activity in pancreatic cancer models through complementary mechanisms targeting both DNA integrity and apoptotic pathways. The mechanism-based mathematical modeling approach provides a robust framework for understanding drug interactions and optimizing treatment schedules, with model predictions suggesting that pretreatment with gemcitabine for 24-48 hours before this compound administration may maximize efficacy.
For researchers implementing these protocols, several considerations are essential:
Future research directions should focus on validating biomarkers of response, exploring triple combinations with emerging targeted therapies, and investigating the potential of this combination in other apoptosis-resistant malignancies. The integration of computational modeling with experimental validation provides a powerful approach for optimizing rational combination therapies in pancreatic cancer.
Glioblastoma (GBM) remains the most lethal primary brain cancer, with a median survival of under two years despite standard aggressive treatment. Chimeric Antigen Receptor (CAR) T-cell therapy has emerged as a promising approach, demonstrating feasibility and antitumor activity in early GBM trials. However, its efficacy is severely limited by two major factors: tumor antigen heterogeneity, where target antigen loss leads to tumor escape, and an immunosuppressive tumor microenvironment (TME) that drives T-cell exhaustion [1].
Combination strategies that address these limitations are crucial for advancing CAR T-cell therapy in GBM. Recent research highlights the significant potential of Birinapant, a bivalent SMAC mimetic and IAP (Inhibitor of Apoptosis Protein) antagonist, to enhance CAR T-cell efficacy by overcoming antigen heterogeneity and modulating the TME [2] [3]. This document provides detailed application notes and experimental protocols for researchers investigating this combination therapy.
This compound enhances CAR T-cell therapy through a dual mechanism, targeting both the tumor cells and the TME. The schematic below illustrates this coordinated mechanism of action.
The following tables summarize key quantitative data from preclinical studies on the combination of this compound and CAR T-cell therapy.
Table 1: In Vitro Efficacy of this compound + CAR T-cell Combination Therapy
| Cell Model | CAR Target | This compound Concentration | Key Findings | Source |
|---|---|---|---|---|
| GBM cell lines | EGFRvIII/Others | 1-100 nM | Significant sensitization of antigen-negative GBM cells to TNF-induced apoptosis. | [3] |
| Patient-derived GBM organoids | EGFRvIII/Others | 10-100 nM | Enhanced bystander death of antigen-negative cells in heterogeneous models. | [3] |
| HT29 & MCF7 cells* | N/A | Clinical dose equivalent | 1.23 to 1.36-fold increase in immunopeptide identifications; increased CTA and neoantigen presentation. | [4] |
*These are non-GBM cell lines used for mechanistic immunopeptidomics studies, demonstrating a broader effect of this compound.
Table 2: In Vivo Efficacy of this compound + CAR T-cell Combination Therapy
| Animal Model | CAR Target | This compound Dosing | Key Outcomes | Source |
|---|---|---|---|---|
| Orthotopic GBM mouse model | EGFRvIII | 30 mg/kg, i.p., twice weekly | Prevention of antigenic escape; significant tumor growth inhibition in heterogeneous tumors. | [2] [3] |
| HT29 CDX model* | N/A | Clinical dose equivalent | Reshaped tumor immunopeptidome; enhanced tumor immunogenicity over time. | [4] |
| Orthotopic GBM model (Xevinapant) | N/A | Effective dosing | Robust anti-tumor effects and significant prolongation of animal overall survival. | [5] |
*Cell Line-Derived Xenograft (CDX) model demonstrating immunopeptidome impact. Xevinapant is another SMAC mimetic, confirming the class effect in GBM models.
This protocol assesses the ability of this compound to sensitize antigen-negative GBM cells to CAR T-cell-mediated bystander killing [2] [3].
Workflow Diagram:
Materials:
Procedure:
This protocol evaluates the combined efficacy of this compound and CAR T-cells in mouse models that recapitulate the antigen-heterogeneous nature of GBM [2] [3] [5].
Workflow Diagram:
Materials:
Procedure:
The combination of this compound with CAR T-cell therapy is particularly suited for addressing specific roadblocks in GBM treatment. The following diagram outlines key research applications and how they integrate.
The combination of This compound and CAR T-cell therapy represents a promising strategy to overcome the critical challenge of antigen heterogeneity in glioblastoma. The synergistic mechanism, which promotes bystander killing of antigen-negative cells and modulates the immune response, provides a strong rationale for further preclinical development and clinical translation. These application notes and protocols provide a foundation for researchers to systematically investigate this potent combination therapy.
1. Introduction Platinum resistance is a major clinical challenge in treating epithelial ovarian cancer (EOC). One key mechanism of resistance is the overexpression of Inhibitor of Apoptosis (IAP) proteins, such as cIAP1, cIAP2, and XIAP, which enable cancer cells to evade cell death induced by chemotherapy drugs like carboplatin [1]. Birinapant is a bivalent SMAC mimetic that promotes apoptosis by antagonizing IAP proteins. When combined with carboplatin, it has shown efficacy in targeting a subset of platinum-resistant EOC cells, both in vitro and in vivo [1]. This document outlines a standardized protocol for assessing this combination therapy using a 3D organoid bioassay, a preclinical tool that closely mimics the tumor microenvironment.
2. Materials
3. Experimental Protocol: 3D Organoid Bioassay
The following workflow details the key steps for establishing and analyzing 3D organoids for drug testing.
3.1. Organoid Establishment and Culture
3.2. Drug Treatment
3.3. Viability Assessment
4. Data Analysis & Interpretation
4.1. Synergy Analysis Quantify the interaction between this compound and carboplatin using the Loewe additivity model in the web-based package SynergyFinder 2.0 [1].
4.2. Key Quantitative Data from Literature The table below summarizes experimental parameters and findings from recent studies.
| Parameter | Details | Source/Reference |
|---|---|---|
| This compound Dose Range (in vitro) | 0 - 50 nM | [1] |
| Carboplatin Dose Range (in vitro) | 0 - 250 µM (monotherapy), 0 - 50 µM (combination) | [1] |
| Treatment Duration | 3 consecutive days | [1] |
| Synergy Model | Loewe additivity (SynergyFinder 2.0) | [1] |
| Key Predictive Biomarker | High cIAP1/2 levels (≥22.4 ng/20 µg tumor lysate) | [3] |
| In Vivo this compound Dose (PDX) | 30 mg/kg, IP, 2x/week | [3] |
| In Vivo Carboplatin Dose (PDX) | 50 mg/kg, IP, 1x/week | [3] |
5. Mechanism of Action: Signaling Pathway
The efficacy of the this compound and carboplatin combination stems from their complementary mechanisms for inducing apoptosis, as illustrated below.
6. Discussion and Applications
This 3D organoid bioassay protocol serves as a robust preclinical tool for several applications:
7. Troubleshooting and Quality Control
This compound is a bivalent Smac mimetic that antagonizes Inhibitor of Apoptosis Proteins (IAPs), particularly cIAP1, cIAP2, and XIAP [1] [2]. It mimics the natural IAP antagonist Smac/DIABLO by binding to BIR domains of IAP proteins with its AVPI-like motifs [3]. This binding induces autoubiquitination and proteasomal degradation of cIAP1 and cIAP2, unleashing RIPK1 to form pro-death complexes [2].
In the presence of active caspases, this leads to apoptosis through caspase-8 activation. When caspase activity is inhibited, the pathway shifts to necroptosis via RIPK3/MLKL activation [1] [4]. This mechanism harnesses endogenous TNFα to kill cancer cells, making tumors with competent TNF signaling particularly vulnerable [5].
The following diagram illustrates this mechanism and the cell death decision point:
This compound has been extensively characterized in xenograft models with well-tolerated dosing regimens demonstrating efficacy across multiple cancer types.
Table 1: this compound Dosing in Xenograft Models
| Cancer Type | Dose | Frequency | Route | Duration | Single Agent Efficacy | Combination Therapy | Reference |
|---|---|---|---|---|---|---|---|
| Triple-Negative Breast Cancer (PDX) | 30 mg/kg | 3 times/week | Intraperitoneal | Up to 7 weeks | Significant tumor growth inhibition | Enhanced docetaxel response | [5] |
| Melanoma | 40 mg/kg | 3 times/week | Intraperitoneal | 2-4 weeks | Tumor growth inhibition without exogenous TNFα | Synergistic with TNFα in vitro | [6] |
| Platinum-Resistant Ovarian Cancer (PDX) | 30 mg/kg | 3 times/week | Intraperitoneal | Not specified | Not reported | Enhanced carboplatin efficacy | [7] |
| Various Solid Tumors (Patient-derived Xenografts) | 30 mg/kg | 3 times/week | Intraperitoneal | Not specified | Tumor growth inhibition at well-tolerated doses | Potentiated various chemotherapies | [2] |
Table 2: Combination Therapies with this compound
| Combination Drug | Cancer Model | Proposed Mechanism | Efficacy Outcome | Reference |
|---|---|---|---|---|
| Docetaxel | Triple-Negative Breast Cancer (PDX) | Induction of TNF, enhancing cell death | Augmented tumor response | [5] |
| Carboplatin | Platinum-Resistant Ovarian Cancer | Overcoming apoptosis resistance | Targeted subset of resistant tumors | [7] |
| Cabozantinib | Colorectal Cancer | Targeting Met-RIPK1 signaling axis, stabilizing RIPK1 | Enhanced apoptosis and necroptosis | [4] |
| Multiple Chemotherapies | Various Solid Tumors (Patient-derived Xenografts) | TNF-dependent and independent mechanisms | Potentiated chemotherapy activity | [2] |
Materials:
Methods:
Tumor Implantation:
Treatment Groups:
Drug Administration:
Monitoring and Endpoints:
To confirm this compound's mechanism of action in tumor tissue, evaluate these key pharmacodynamic biomarkers:
Sample Collection:
Key Biomarkers to Assess:
Methods for Multiplex Immunoassay [8]:
Response Assessment:
Tumor Model Considerations:
Tolerability Monitoring:
Critical Experimental Factors:
This compound demonstrates consistent in vivo efficacy at 30 mg/kg administered intraperitoneally three times weekly. This dosing regimen effectively inhibits tumor growth across multiple cancer types, particularly in models with competent death receptor signaling pathways. The combination of this compound with conventional chemotherapies or targeted agents shows enhanced antitumor activity, providing rational strategies for overcoming therapy resistance.
The effective concentration of this compound varies based on the specific NSCLC model and treatment modality (monotherapy or combination). The following table summarizes critical data from recent studies:
| NSCLC Model / Context | This compound Concentration | Combination Agent | Key Experimental Findings | Citation |
|---|---|---|---|---|
| General NSCLC Cell Lines (in vitro) | 10 µM | Ionizing Radiation (IR) | Significant radiosensitization; induced apoptosis and inhibited proliferation. | [1] [2] |
| LKB1-deficient NSCLC (in vitro) | IC~50~: ~0.1-0.3 µM | None (Monotherapy) | Selective induction of apoptosis in LKB1-deleted clones (H1299). | [3] |
| KRAS-mutated NSCLC (in vitro) | Relatively High IC~50~ | Ralimetinib (p38α inhibitor) | Resistance to this compound monotherapy; combination restored sensitivity. | [3] |
| H1975 Cell Line (in vitro) | 20 nM | IFNγ | Synergistically triggered profound apoptosis. | [4] |
This protocol is adapted from a study that demonstrated the radiosensitizing effect of this compound on NSCLC cell lines [1].
The following diagram outlines the key steps in the treatment and assessment workflow:
This compound promotes cell death by antagonizing Inhibitor of Apoptosis Proteins (IAPs). The following diagram illustrates the key signaling pathways involved:
This compound is a bivalent SMAC mimetic that functions as a potent antagonist of inhibitor of apoptosis proteins (IAPs), particularly cellular IAP1 (cIAP1) and X-linked IAP (XIAP), with dissociation constants (Kd) of <1 nM and 45 nM, respectively [1]. As a second mitochondria-derived activator of caspases (SMAC) mimetic, this compound is designed to promote apoptosis in cancer cells by counteracting the anti-apoptotic effects of IAP proteins [2]. The compound exerts its effects by inducing degradation of cIAP1 and cIAP2, which leads to a fundamental shift in tumor necrosis factor (TNF) signaling—converting TNF-α from a pro-survival signal to a potent cell death inducer through caspase-8 activation [2].
The therapeutic potential of this compound has been demonstrated across various cancer models, including melanoma, breast cancer, and colon carcinoma [2] [1]. Notably, this compound exhibits strong combination activity with TNF-α, showing significant anti-tumor effects even in melanoma cell lines with acquired resistance to BRAF inhibitors, suggesting its potential utility in treatment-resistant cancers [2]. Understanding the time course of caspase activation following this compound treatment is essential for optimizing its therapeutic application and identifying appropriate combination therapies.
Table 1: In Vitro Caspase Activation and Cytotoxicity Profile of this compound
| Cell Line | Cancer Type | Treatment Conditions | Caspase Activation Time Course | Key Findings |
|---|---|---|---|---|
| SUM190 | Breast cancer | This compound single agent (30-300 nM) | Dose-dependent reduction in viability | Significant viability reduction at 24h; Enhanced effect in XIAP-knockdown cells [1] |
| 451Lu, WM1366 | Melanoma | This compound + TNF-α (50 ng/mL) | PARP cleavage within 24h | Strong combination effect; Neither agent effective individually [2] |
| HCT116 | Colon carcinoma | This compound (concentration not specified) | Caspase-3 activation in time-course study | Apoptosis induction confirmed [1] |
| MDA-MB-231 | Breast adenocarcinoma | This compound (concentration not specified) | Caspase-3 activation in time-course study | Apoptosis induction confirmed [1] |
Table 2: In Vivo Antitumor Activity of this compound in Xenograft Models
| Tumor Model | Dosing Regimen | Treatment Duration | Key Outcomes | Caspase-Related Findings |
|---|---|---|---|---|
| 451Lu melanoma xenograft | 30 mg/kg, i.p., 3×/week | 21 days | Inhibited tumor growth | Modest increase in activated caspase-3 positive cells [2] |
| 1205Lu melanoma xenograft | 30 mg/kg, i.p., 3×/week | 21 days | Inhibited tumor growth | Modest increase in activated caspase-3 positive cells [2] |
| HCT116 colon carcinoma xenograft | 15 mg/kg, i.p. (single dose) | 48 hours after last treatment | Apoptosis induction | Caspase-3 activation confirmed [1] |
Figure 1: this compound converts TNF-α signaling from pro-survival to pro-apoptotic pathway.
This compound fundamentally alters TNF-α signaling dynamics by inducing the degradation of cellular IAP proteins (cIAP1 and cIAP2) [2]. Under normal conditions, TNF-α binding to its receptor TNFR1 leads to the formation of Complex I, which includes TRADD, TRAF2/5, RIPK1, and cIAP1/2, resulting in NF-κB activation and subsequent cell survival and proliferation [2]. When this compound is present, it promotes the rapid degradation of cIAP1/2, which shifts the signaling outcome toward the formation of Complex II (also known as the death-inducing signaling complex) [2].
This alternative complex activates caspase-8, which then initiates the caspase cascade (including caspase-3) that executes apoptotic cell death [2] [1]. The critical importance of caspase-8 activation in this compound's mechanism is demonstrated by experiments showing that this compound combined with TNF-α leads to increased levels of active caspase-8 and caspase-3, along with PARP cleavage within 4 hours of treatment [1]. This mechanism explains why this compound and TNF-α exhibit strong combination activity—individually, neither agent is effective, but together they synergistically induce apoptosis [2].
These application notes provide comprehensive methodological guidance for investigating the time course of caspase activation following this compound treatment. The detailed protocols highlight the critical dependence on TNF-α signaling and the importance of timing in assessing apoptotic responses. The quantitative data summarized from multiple studies demonstrates consistent caspase-3 activation across various cancer models, supporting the reliability of these approaches.
The mechanistic insights reveal how this compound converts TNF-α from a pro-survival factor to a potent cell death inducer through caspase-8 activation, providing a strong rationale for its combination with agents that enhance TNF-α production or signaling. Researchers applying these protocols should pay particular attention to cell-specific variations in response kinetics and the essential role of appropriate controls for interpreting caspase activation data accurately.
This compound is a bivalent SMAC mimetic that structurally mimics the endogenous second mitochondria-derived activator of caspases (SMAC/DIABLO) protein, which is released from mitochondria at the onset of apoptosis. As a potent inhibitor of inhibitor of apoptosis proteins (IAPs), particularly cellular IAP1 (cIAP1), cIAP2, and X-linked IAP (XIAP), this compound promotes apoptosis by counteracting the anti-apoptotic functions of IAPs that are frequently overexpressed in various cancers. IAPs normally inhibit caspase activity through their baculoviral IAP repeat (BIR) domains, ultimately blocking programmed cell death and contributing to therapeutic resistance in malignant cells. The strategic rationale for combining this compound with TNF-α stems from the fundamental biological mechanism wherein IAP inhibition transforms TNF-α signaling from a pro-survival pathway to a potent death-inducing signal. When this compound targets cIAP1/2, it prevents the activation of nuclear factor-kappa B (NF-κB) mediated survival pathways while simultaneously promoting the formation of a death-inducing signaling complex that activates caspase-8 and the extrinsic apoptotic cascade [1] [2].
The therapeutic significance of this combination approach is particularly relevant for head and neck squamous cell carcinoma (HNSCC), where genomic alterations in cell death pathway components occur in more than 40% of cases, with approximately 30% displaying amplifications of Fas-Associated Death Domain (FADD) with or without co-amplification of IAP genes BIRC2/3. Additionally, expression of IAPs BIRC2 and 3 has been correlated with nodal metastasis, advanced disease, and chemoresistance in various cancer types, making them attractive therapeutic targets. This compound has demonstrated preclinical activity not only in HNSCC but also in melanoma, colorectal, ovarian, and breast cancer models, and is currently in phase I/II clinical trials for these tumor types. The apoptosis-sensitizing activity of this compound represents a promising approach to overcome the resistance mechanisms that often limit the efficacy of conventional cancer therapies [1] [3].
The investigation of this compound-mediated sensitization to TNF-α-induced apoptosis employs a multidimensional approach utilizing both in vitro and in vivo experimental systems. For in vitro studies, a panel of human cancer cell lines with varying genetic alterations in cell death pathway components provides a representative model system for evaluating treatment efficacy across different molecular contexts. The UMSCC series of HNSCC cell lines (UMSCC1, 11B, and 46) have been extensively characterized for genomic alterations and expression of FADD, BIRC2/3, and CASP8, making them ideal for mechanistic studies. These cell lines are maintained in Minimum Essential Medium (MEM) supplemented with 10% fetal calf serum, 1% penicillin/streptomycin, and 1% L-glutamine at 37°C with 5% CO₂, and should be used for experiments within 3 months or 20 passages to ensure genetic stability and reproducible results [1].
For in vivo validation, xenograft mouse models established by subcutaneously inoculating immunocompromised mice (such as SCID/NCr-Balb/c mice) with cancer cells provide a physiologically relevant system for evaluating antitumor activity. The UMSCC-46 cell line has been successfully utilized in such models, with 5 × 10⁶ cells injected in 0.2 mL blank MEM media into the right hind flanks of 4- to 6-week-old female mice. Tumors typically become palpable within 14 days post-inoculation, at which point mice are randomized into treatment arms to evaluate the effects of this compound alone, TNF-α alone, combination therapy, or appropriate vehicle controls. This model system allows for the assessment of tumor growth dynamics, apoptotic responses, and potential treatment-related toxicities in a complex biological environment that more closely resembles human cancer than monolayer cell culture systems [1].
This compound is typically prepared as a stock solution in DMSO and stored according to manufacturer's protocols, with working concentrations prepared in appropriate cell culture media or formulation buffers for in vivo administration. For in vitro studies, this compound exhibits differential effects on cancer cell proliferation with IC₅₀ values ranging from 0.5 nM to >1 μM across various cell lines. The synergistic interaction between this compound and TNF-α is evaluated using fixed ratios of each agent's respective IC₅₀ values in each cell line, allowing for quantitative assessment of combination effects through the Chou-Talalay method [1].
Table 1: this compound Monotherapy and Combination Effects in HNSCC Models
| Cell Line | This compound IC₅₀ | This compound + TNF-α (20 ng/mL) | This compound + TRAIL (50 ng/mL) | SubG0 Population Increase |
|---|---|---|---|---|
| UMSCC-46 | Nanomolar range | Synergistic cytotoxicity | Synergistic cytotoxicity | Significant with this compound + TNF-α |
| UMSCC-11B | Nanomolar range | Synergistic cytotoxicity | Synergistic cytotoxicity | Significant with this compound + TNF-α |
| UMSCC-1 | Nanomolar range | Synergistic cytotoxicity | Synergistic cytotoxicity | Significant with this compound + TNF-α |
For in vivo administration, this compound is formulated at 1.5 mg/mL in a citrate buffer solution freshly prepared on each treatment day and administered by intraperitoneal injections. A typical dosing regimen consists of 15 mg/kg this compound administered twice weekly (e.g., Wednesdays and Thursdays) for a 3-week treatment period, based on previously published studies. Control mice receive citrate buffer solution as vehicle on the same schedule. When combined with chemotherapeutic agents like docetaxel, the chemotherapy is typically administered once weekly (e.g., Wednesdays) at appropriate doses such as 6 mg/kg, allowing for evaluation of potential enhanced antitumor activity without excessive toxicity [1].
Cell culture maintenance follows standardized procedures to ensure experimental consistency. The HNSCC cell lines should be cultured in MEM supplemented with 10% fetal calf serum, 1% penicillin/streptomycin, and 1% L-glutamine. Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂, with medium changes 2-3 times per week. For experimental use, cells should be harvested during log-phase growth using appropriate dissociation reagents and seeded at predetermined densities optimized for each cell line based on their doubling times and growth characteristics. It is critical to use cells within 3 months or 20 passages of revival to minimize genetic drift and maintain phenotypic stability [1] [3].
Reagent preparation requires careful attention to concentration and stability. This compound is typically prepared as a stock solution in DMSO and stored at -20°C or -80°C according to the manufacturer's recommendations. For treatment studies, serial dilutions are prepared in cell culture media, with final DMSO concentrations not exceeding 0.1% to avoid solvent toxicity. Recombinant human TNF-α is reconstituted according to manufacturer specifications, typically in sterile phosphate-buffered saline with carrier protein, and stored in single-use aliquots at -80°C to maintain stability. Working concentrations for TNF-α typically range from 10-50 ng/mL, with 20 ng/mL being a standard concentration for apoptosis sensitization studies. For Fas ligand studies, human recombinant FLAG-tagged soluble Fc-Flag-FasL can be purified from supernatants of transfected 293 cells using affinity chromatography with anti-FLAG M2 agarose beads, with working concentrations determined by log₂ dilutions from 1-50 ng/μL [1] [3].
XTT cell proliferation assays provide a sensitive method for quantifying cell density and metabolic activity following treatment. Cells are plated in 96-well plates at predetermined densities based on their doubling times and log-phase growth patterns. Following attachment, cells are treated with this compound (0.5 nM to 1 μM), TNF-α (20 ng/mL), TRAIL (50 ng/mL), or combinations thereof, with each condition assayed in six replicates to ensure statistical robustness. Cell density is measured on days 1, 3, and 5 using XTT Cell Proliferation Kits according to manufacturer instructions. The optical density is measured on a microplate reader, and inhibitory concentration 50% (IC₅₀) values are determined on Day 3 using nonlinear four-parameter regression analysis in appropriate statistical software such as GraphPad Prism. For drug combination studies, fixed ratios of each drug's respective IC₅₀ in each cell line are used to determine additivity, synergism, or antagonism using the Chou-Talalay method [1].
Flow cytometric analysis of cell cycle and death provides detailed information on apoptotic populations and cell cycle perturbations. For these analyses, cells are plated 48 hours before treatment to ensure proper attachment and logarithmic growth. Cells are then treated with vehicle control (0.01% DMSO), 20 ng/mL TNF-α, 1 μM this compound, or combinations for 24 hours. Following treatment, cells are harvested, counted, and stained with propidium iodide using commercial kits such as the Cycletest Plus DNA Reagent Kit. Data from 10,000 cells per treatment group and time point are collected using a flow cytometer such as the FACS Canto, and analyzed using appropriate software such as BD FACSDiva. The subG0 population, which represents apoptotic cells with fragmented DNA, is quantified along with cell cycle distribution in G1, S, and G2 phases. Each experiment should be performed in triplicate to ensure reproducibility [1] [3].
Annexin V staining provides specific detection of phosphatidylserine externalization, an early marker of apoptosis. Following treatment, cells are harvested and double-stained with Annexin V and 7-AAD using commercial apoptosis detection kits according to manufacturer instructions. Unstained cells serve as negative controls, and compensation controls should be included to ensure proper fluorochrome separation. Cells are analyzed using a flow cytometer with dot plots displaying the relative signal intensity of Annexin V versus 7-AAD. These plots are subdivided into four quadrants: lower left (live cells, Annexin V⁻/7-AAD⁻), lower right (early apoptotic cells, Annexin V⁺/7-AAD⁻), upper right (late apoptotic/dead cells, Annexin V⁺/7-AAD⁺), and upper left (necrotic cells, Annexin V⁻/7-AAD⁺). The percentage of total cell count in each quadrant is quantified, with particular focus on the combined early and late apoptotic populations [3].
Animal model establishment follows strict ethical guidelines approved by institutional animal care and use committees. Four- to six-week-old female SCID/NCr-Balb/c mice are housed in a specific pathogen-free animal facility with controlled temperature, humidity, and light cycles. Mice are inoculated with 5 × 10⁶ UMSCC-46 cells (or other appropriate cell lines) suspended in 0.2 mL blank MEM media and injected subcutaneously into the right hind flanks. Tumor growth is monitored regularly, and once tumors become palpable (typically around 14 days post-inoculation), mice are randomized into treatment groups to ensure equivalent starting tumor volumes across groups. Typical treatment arms include vehicle control (citrate buffer), this compound alone (15 mg/kg), docetaxel alone (6 mg/kg), and combination treatment, with 20 mice per group to provide sufficient statistical power [1].
Treatment administration and monitoring follow carefully optimized schedules. This compound is formulated at 1.5 mg/mL in citrate buffer on each treatment day and administered by intraperitoneal injection twice weekly (e.g., Wednesdays and Thursdays) for 3 weeks. Docetaxel is administered intraperitoneally once weekly (e.g., Wednesdays) at 6 mg/kg. Tumor dimensions are measured in two directions using electronic calipers twice weekly, and tumor volumes are calculated using the formula V = 0.5 × (L × W × W), where L represents the longer measurement and W represents the shorter measurement. Body weights are monitored regularly as an indicator of overall health and treatment toxicity. Mice are euthanized according to predetermined humane endpoints, which typically include tumors reaching 2 cm in diameter, ulceration and bleeding of tumors, or significant weight loss (>20%) or signs of distress. Statistical analysis of tumor growth curves and survival analysis using the Gehan-Breslow-Wilcoxon test provide quantitative assessment of treatment efficacy [1].
Quantitative analysis of combination effects employs the Chou-Talalay method, which provides a rigorous mathematical framework for determining whether drug interactions are additive, synergistic, or antagonistic. This method involves treating cells with fixed ratios of each drug's IC₅₀ and analyzing the resulting dose-effect relationships using the median-effect principle. The combination index (CI) is calculated using CompuSyn software or similar tools, with CI < 1 indicating synergism, CI = 1 indicating additivity, and CI > 1 indicating antagonism. For XTT assays, Student's t-tests are performed at each concentration to compare this compound alone versus this compound + TNF-α or this compound + TRAIL. Treatment curves are considered significantly different if the majority of concentration points show statistical significance with p-values < 0.05. For flow cytometric experiments and tumor growth analysis, significance is typically determined using Student's t-test with p-values < 0.05 considered statistically significant, applying appropriate corrections for multiple comparisons [1].
Experimental data presentation should include mean values with standard deviations from at least three independent replicates. For in vivo studies, tumor growth curves should display mean tumor volumes with standard errors, and survival analyses should use the Gehan-Breslow-Wilcoxon test with significance set to 0.05 using the Bonferroni method for multiple comparisons. Clear documentation of sample sizes, statistical tests, and significance levels is essential for proper interpretation and reproducibility. Data visualization should include dose-response curves, combination index plots, bar graphs of apoptotic populations, and in vivo tumor growth curves to provide comprehensive representation of treatment effects [1].
Interpretation of this compound's mechanism should consider its dual function as both an inducer of apoptosis and a sensitizer to death receptor-mediated cell death. The degradation of cIAP1 and cIAP2 by this compound leads to several consequential molecular events: (1) activation of non-canonical NF-κB signaling, (2) production of TNF-α, (3) formation of a ripoptosome complex involving RIPK1, FADD, and caspase-8, and (4) induction of both apoptosis and necroptosis through the RIPK1/RIPK3/MLKL signaling pathway. The downregulation of cellular FLICE-like inhibitory protein (cFLIPL), a key anti-apoptotic protein, further enhances the activation of caspase-8 in response to TNF-α stimulation. These molecular events collectively shift the cellular balance from survival to death in response to TNF-α [4] [2].
The following diagram illustrates the key molecular mechanisms through which this compound sensitizes cancer cells to TNF-α-induced apoptosis:
Diagram 1: Molecular mechanism of this compound-mediated sensitization to TNF-α-induced apoptosis. Under normal conditions (left), TNF-α binding to its receptor recruits cIAPs, which activate NF-κB-mediated survival signaling and inhibit RIPK1. With this compound treatment (right), cIAPs are degraded, leading to RIPK1 activation, FADD-mediated caspase-8 activation, and apoptosis induction. This compound also downregulates cFLIP, further enhancing caspase-8 activation.
Cell line-specific variability in response to this compound and TNF-α represents a significant consideration for experimental design. The IC₅₀ for this compound alone can range from 0.5 nM to >1 μM across different cell lines, necessitating preliminary dose-ranging studies for each new model system. Similarly, the extent of sensitization to TNF-α-induced apoptosis varies based on the genetic background of the cells, particularly the expression levels of death receptors, caspase-8, FADD, and endogenous IAP proteins. Cell lines with amplifications of FADD or mutations in caspase-8 may exhibit differential responses to this compound combination therapies. Therefore, it is advisable to characterize the baseline molecular features of cell lines, including profiling of key apoptosis-related proteins, before initiating combination studies. This preliminary characterization allows for more informed interpretation of results and identification of potential predictive biomarkers of response [1] [3].
Troubleshooting common experimental issues requires systematic approaches to optimize assay conditions. For in vitro studies, inadequate apoptotic response to combination treatment may result from insufficient this compound exposure time, as the degradation of IAPs and subsequent sensitization requires several hours. Extending the pre-treatment period with this compound before TNF-α addition (e.g., 2-4 hours) often enhances the apoptotic response. Alternatively, the absence of response might indicate intrinsic resistance mechanisms, such as high expression of anti-apoptotic Bcl-2 family proteins or deficient death receptor signaling. In these cases, combining this compound with other death receptor agonists or BH3 mimetics may be necessary. For in vivo studies, the formulation and stability of this compound are critical, requiring fresh preparation in citrate buffer and proper storage conditions. Monitoring animal weight and behavior twice weekly helps identify potential toxicity issues, and adjusting dosage schedules (e.g., reducing frequency from twice to once weekly) may improve tolerability while maintaining efficacy [1] [2].
While the fundamental mechanisms of this compound-mediated sensitization apply across multiple cancer types, protocol adaptations may be necessary for different experimental systems. In breast cancer models, particularly triple-negative breast cancer, the combination of this compound with TRAIL has demonstrated synergistic apoptosis induction in TRAIL-resistant cell lines such as MDA-MB-453. In these systems, the downregulation of cFLIP(L) appears to be a key mediator of the sensitization effect, suggesting that monitoring cFLIP expression provides an important biomarker for response assessment. For hematological malignancies, which may exist in suspension rather than as adherent cultures, adaptation of assay systems using suspension-appropriate viability assays and flow cytometric analyses is necessary. Additionally, the tumor microenvironment may influence treatment response, suggesting that more complex 3D culture systems or co-culture models may provide valuable supplementary data beyond standard monolayer cultures [4] [2].
Table 2: Key Assay Parameters and Methodological Considerations
| Assay Type | Key Parameters | Endpoint Measurements | Potential Pitfalls | Optimization Tips |
|---|---|---|---|---|
| XTT Proliferation Assay | Cell seeding density, treatment duration, incubation time with XTT reagent | Optical density at 450-500 nm, IC₅₀ calculation | Overly confluent cultures, uneven cell distribution | Determine optimal seeding density for each cell line, ensure log-phase growth |
| Flow Cytometry (Cell Cycle) | Cell harvesting, fixation method, propidium iodide concentration, RNAse treatment | SubG0 population, cell cycle distribution (G1, S, G2) | Incomplete RNA digestion, cell clumping, fixation artifacts | Include RNAse treatment, filter cells before analysis, use consistent fixation |
| Annexin V Staining | Early harvesting without trypsin, calcium-containing buffer, immediate analysis | Annexin V+/7-AAD- (early apoptotic), Annexin V+/7-AAD+ (late apoptotic) | Trypsin-induced phosphatidylserine exposure, delayed analysis | Use enzyme-free dissociation, analyze within 1 hour of staining |
| In Vivo Xenograft | Cell preparation, injection technique, randomization method, caliper measurement | Tumor volume, survival, body weight change | Variable tumor take, inaccurate volume measurements | Standardize injection technique, blind measurements, use consistent formula |
To investigate and validate strategies for overcoming Birinapant resistance in your lab, you can follow this general workflow, which outlines key experiments from cell line selection to mechanism confirmation.
Here are detailed protocols for the key assays mentioned in the workflow:
1. Cell Viability Assay (e.g., MTT, CellTiter-Glo)
2. Apoptosis Assay (Caspase 3/7 Activation)
The field of KRAS-targeted therapy is evolving rapidly. To stay ahead, consider these emerging mechanisms and strategies, which are summarized in the table below.
| Emerging Approach | Target/Agent | Proposed Role in Overcoming Resistance |
|---|---|---|
| Targeting KRAS Stability [4] | USP7 Inhibitors (e.g., HBX41,108) | Prevents KRAS degradation; combats resistance to KRAS G12C inhibitors; potential for synergy with this compound. |
| Blocking RAS Membrane Localization [5] | FGTI-2734 (Experimental) | Prevents cancer cell escape via ERK reactivation; promising in combo with Sotorasib. |
| Novel KRAS G12C Inhibitors [2] | Garsorasib (D-1553), Fulzerasib (IBI351) | Next-generation inhibitors; exploring combinations with immunotherapy and other targeted drugs. |
The combination of Birinapant (a SMAC mimetic and IAP inhibitor) and Ralimetinib (a p38 MAPK inhibitor) is a promising strategy for targeting specific mutations in Non-Small Cell Lung Cancer (NSCLC), particularly in tumors with LKB1 (STK11) loss and KRAS mutations [1] [2] [3].
The table below summarizes the core quantitative findings from the research:
| Cell Line / Model Context | This compound Alone | Ralimetinib Alone | This compound + Ralimetinib Combination |
|---|---|---|---|
| LKB1-deleted NSCLC models | Induces apoptosis (caspase activation) [1] | Not primary focus | Not quantified in provided results, but combination "restores sensitivity" [1] |
| LKB1 & KRAS-mutated NSCLC models | Resistant [1] | Not primary focus | Effective; restores sensitivity to this compound [1] |
Here are the detailed methodologies for key experiments validating the this compound and Ralimetinib combination.
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of the drugs, alone and in combination [2] [3].
3D spheroids more closely mimic the tumor microenvironment. This protocol uses spheroids derived from xenograft tumors [3].
The following diagrams illustrate the biological mechanism of the drug combination and the key steps for conducting the 3D spheroid viability assay.
Diagram 1: Mechanism of action of this compound and Ralimetinib combination therapy. LKB1 loss and KRAS mutation lead to p38 MAPK pathway activation, promoting cell survival. This compound directly degrades IAPs to induce apoptosis, while Ralimetinib inhibits the p38 MAPK survival signal, overcoming resistance to this compound.
Diagram 2: Experimental workflow for testing drug combinations using a 3D spheroid viability assay. The process begins with deriving spheroids from xenograft tumors and culminates in viability measurement and data analysis after drug treatment.
Q1: In which specific genetic contexts is the this compound and Ralimetinib combination most relevant? This combination is primarily supported by preclinical data for LKB1 (STK11)-deleted NSCLC. Its efficacy is particularly important when a KRAS mutation is also present, as KRAS can drive resistance to this compound monotherapy [1] [3].
Q2: What is a critical control for in vitro experiments with this combination? It is essential to include isogenic cell line pairs (e.g., LKB1 wild-type vs. LKB1-deleted clones derived from the same parental line). This allows you to directly demonstrate that the drug response is dependent on the LKB1-deleted genetic background [2] [3].
Q3: My viability assay shows high variability in 3D spheroids. What can I optimize? Ensure consistent and homogeneous spheroid formation by:
Q4: Are there other promising combination partners for this compound beyond Ralimetinib? Yes, research indicates that this compound can synergize with other agents. For example, combining this compound with carboplatin has shown efficacy in targeting a subset of platinum-resistant epithelial ovarian cancers in both 3D organoid models and in vivo [4].
| Cancer Model | Combination Agent | Key Findings | Mechanism Implicated | Primary Source |
|---|---|---|---|---|
| Platinum-Resistant Epithelial Ovarian Cancers | Carboplatin | Effective in a subset of resistant cell lines & primary patient tumors; effective in a platinum-resistant PDX model. [1] | Overcomes IAP-mediated apoptosis evasion. [1] | [1] |
| Breast Carcinoma | Norcantharidin (NCTD) | Synergistic effect; significantly promoted apoptosis in resistant cell lines. [2] | NCTD reduces c-FLIP levels, enhancing Birinapant-triggered caspase-8/-3 activation. [2] | [2] |
| TRAIL-Resistant Breast Cancer | TRAIL | Induced apoptosis in resistant MDA-MB-453 cells where single agents had no effect. [3] | Combination induces downregulation of cFLIP(L). [3] | [3] |
| Triple-Negative Breast Cancer (TNBC) | Docetaxel | Augmented response to docetaxel in TNBC patient-derived xenograft (PDX) models. [4] | Induction of TNF and formation of a competent cell death complex. [4] | [4] |
Here are detailed methodologies for the critical experiments cited above, which you can adapt for your research.
This protocol, used to test this compound with Carboplatin, leverages ex vivo patient-derived models for high clinical relevance. [1]
This protocol outlines the steps to demonstrate the synergistic effect between this compound and NCTD. [2]
This compound functions as a bivalent SMAC mimetic, designed to mimic the endogenous protein SMAC/DIABLO. Its primary mechanism is to antagonize Inhibitor of Apoptosis Proteins (IAPs), which are frequently overexpressed in cancers and contribute to therapy resistance. [5] [6] [4]
The following diagram illustrates the key signaling pathways through which this compound restores cell death, particularly in combination therapies.
Here are solutions to frequently encountered problems when studying this compound.
Problem: Lack of Single-Agent Efficacy
Problem: Variable Response Across Cell Models
Problem: In Vivo Efficacy and Tolerability
Here are answers to common experimental challenges, with strategies and protocols for addressing them.
| Challenge / Question | Possible Cause | Suggested Solution / Explanation | Key References |
|---|---|---|---|
| Lack of Single-Agent Efficacy In Vitro | Cell death requires an external apoptotic signal (e.g., TNF-α). | Co-treat with recombinant TNF-α (e.g., 10 ng/mL) to trigger cell death in sensitive lines [1]. | [1] |
| Variable Efficacy Across Cell Lines | Genetic heterogeneity; differential expression of IAPs and death pathway components. | Pre-screen cell lines for IAP protein levels (cIAP1/2, XIAP) and validate TNF-α sensitivity. | [1] [2] |
| Acquired Resistance | Potential upregulation of alternative survival pathways or mutations. | No strong evidence for acquired resistance to Birinapant + TNF-α in some models; cells can remain sensitive after multiple treatment cycles [2]. | [2] |
| TME-Mediated Resistance | Astrocytes in the TME secrete protective factors that block cell death. | In vitro: Co-culture tumor cells with astrocytes. Overcome: Add exogenous TNF-α to overcome protection [2]. | [2] |
| Overcoming ICI Resistance | "Cold" tumor with poor antigen presentation and T-cell infiltration. | Combine with Immune Checkpoint Inhibitors (e.g., α-PD-1). This compound can enhance antigen presentation [3]. | [3] |
This protocol is adapted from studies demonstrating efficacy in melanoma and glioblastoma cell lines [1] [2].
To confirm that the loss of viability is due to apoptosis and not another form of cell death [2].
This protocol is based on findings that this compound can reshape the immunopeptidome [3].
The following diagrams, generated with Graphviz, illustrate the core mechanisms and experimental workflows.
While the BBB often restricts drug delivery, research indicates This compound can reach intracranial tumors, particularly those with a compromised BBB [1]. One study demonstrated that systemic administration of the Smac mimetic LCL161 (a compound in the same class as this compound) led to degradation of its target proteins (cIAP1/2) within mouse brain tumors, but not in the surrounding healthy brain tissue, confirming its ability to penetrate tumors with a disrupted barrier [2].
For a systematic approach, the strategies below leverage different biological mechanisms to cross the BBB.
| Strategy | Core Principle | Key Features / Targetable Elements | Potential Limitations |
|---|---|---|---|
| Transporter-Mediated | Utilize endogenous nutrient transporters [3] | Targets: GLUT1 (glucose), LAT1 (large neutral amino acids) [3]. Prodrug conjugation to natural substrates. | Possible competition with native substrates; saturation kinetics. |
| Receptor-Mediated Transcytosis (RMT) | Hijack vesicular transport systems for macromolecules [4] [3] | Targets: Transferrin Receptor (TfR), Insulin Receptor [4] [3]. Antibody or ligand conjugation. | Potential receptor competition; vesicular escape challenge. |
| Adsorptive-Mediated Transcytosis (AMT) | Rely on charge-based interactions [3] | Uses cationic proteins (e.g., albumin) or cell-penetrating peptides. | Lower specificity; potential for peripheral toxicity. |
| Blood-Brain-Tumor Barrier (BBTB) | Exploit leaky vasculature in core tumor regions [5] | Enhanced Permeability and Retention (EPR) effect for passive targeting. | Less effective at invasive tumor margins where BBB is intact [5]. |
| Combination with Immune Stimulants | Increase BBB permeability via inflammatory response [2] | Systemic agents (e.g., Poly(I:C), oncolytic viruses) induce inflammatory cytokines like TNF-α [2]. | Risk of uncontrolled neuroinflammation; requires careful dosing. |
| Nanotechnology & Formulation | Encapsulate drug to protect it and enhance delivery [4] | Liposomes, polymer nanoparticles; can be surface-functionalized with RMT/AMT ligands [4]. | Complex manufacturing; batch-to-batch variability. |
To test the effectiveness of these strategies, you can use the following in vitro and in vivo models.
These models are useful for high-throughput preliminary screening.
Ultimately, penetration must be confirmed in a living organism.
The following diagram summarizes the experimental workflow for evaluating BBB penetration, from in vitro screening to in vivo validation.
Has this compound been shown to cross the BBB in vivo? Yes, but context is crucial. A key study demonstrated that oral administration of the Smac mimetic LCL161 led to the degradation of cIAP1 and cIAP2 in intracranial mouse glioblastoma tumors, but not in the adjacent healthy brain tissue [2]. This indicates that this compound can penetrate into brain tumors where the Blood-Brain-Tumor Barrier (BBTB) is compromised and "leaky," but its access to areas with an intact BBB may be limited.
What is the most critical parameter to measure for in vitro BBB models? Transendothelial Electrical Resistance (TEER) is the most critical and direct measure of barrier integrity [6]. A high TEER value (aiming for >500 Ω·cm² for a reliable model, though in vivo values are >1000 Ω·cm²) indicates well-formed tight junctions and a functionally intact barrier. Without a high TEER, your permeability data will not be physiologically relevant.
How can I confirm my drug is not just penetrating but also working in the brain? You must move beyond pharmacokinetics (PK) to pharmacodynamics (PD). While PK tells you the drug is present (via Kp, brain), PD confirms it is biologically active. For this compound, the most direct method is to use western blotting on treated brain tumor tissue to show the characteristic degradation of target proteins like cIAP1 and XIAP [1].
Birinapant is a bivalent Smac-mimetic that antagonizes cellular Inhibitor of Apoptosis Proteins (cIAP1, cIAP2, and XIAP). Its primary cytotoxic effect in solid tumors often depends on co-factors, most notably TNFα signaling [1] [2] [3].
The table below summarizes the primary mechanisms and the most promising synergistic combinations for solid tumors.
| Aspect | Description | Experimental Implication |
|---|---|---|
| Primary Mechanism | Induces degradation of cIAP1/2, shifting TNFR1 signaling from pro-survival (NF-κB) to pro-death (apoptosis/necroptosis) [1] [3] | Single-agent activity is linked to autocrine TNFα production [2] [3]. |
| Key Synergy: TNFα | Combination with exogenous TNFα potently induces apoptosis in vitro, even in cells resistant to either agent alone [2]. | A critical variable to control; test cell lines for endogenous TNFα production. |
| Key Synergy: Chemotherapy | Combines effectively with chemotherapeutics (e.g., docetaxel, gemcitabine), which can induce TNFα secretion, enhancing cell death [3]. | Efficacy is model-dependent; requires empirical validation in your system. |
| Key Synergy: Immunotherapy | Upregulates MHC-I expression and reshapes the immunopeptidome, potentially overcoming resistance to Immune Checkpoint Inhibitors (ICIs) [4]. | Explores a novel, immune-mediated mechanism of action beyond direct cytotoxicity. |
Here are answers to common experimental challenges:
Q1: My in vitro model shows no response to this compound as a single agent. What could be wrong? This is a common finding. The lack of response is often due to insufficient endogenous TNFα or death receptor signaling in your model system.
Q2: Are there biomarkers to predict which solid tumor models will respond best to this compound? Yes, research indicates that a competent death receptor signaling pathway is crucial. The table below summarizes key biomarkers associated with response.
| Biomarker / Signature | Association with Response | How to Assess |
|---|---|---|
| High TNF & RIPK1 Expression | A gene expression signature (TNFα GS) with high TNF and RIPK1 is linked to clinical response to other Smac-mimetics in TNBC [3]. | RNA-Seq, Gene Expression Profiling (e.g., Nanostring). |
| Formation of Complex IIb | Responsive cells efficiently form the cytosolic death complex (RIPK1/caspase-8) upon treatment [3]. | Immunoprecipitation & Western Blot (e.g., for RIPK1, caspase-8). |
| TNBC Subtype | TNBC models show higher single-agent sensitivity in vitro and in vivo (PDX models) compared to ER+ models [3]. | Classify your model based on receptor status. |
| cIAP1 Level | While cIAP1 is the direct target, high baseline levels do not guarantee sensitivity. Some ER+ cells with high cIAP1 remain resistant, highlighting the need for a functional downstream pathway [3]. | Western Blot. |
Q3: The in vivo efficacy of this compound in my model is weaker than expected. How can I optimize the dosing regimen?
The following diagram illustrates the core signaling pathway targeted by this compound and a general workflow for testing it in experimental models.
The table below summarizes key synergistic drug combinations with birinapant identified in preclinical studies, along with relevant quantitative data.
| Combination Partner | Cancer Model(s) Tested | Synergy Measurement & Score | Key Mechanistic Insights |
|---|---|---|---|
| Carboplatin [1] [2] | Platinum-resistant Epithelial Ovarian Cancer (EOC) cell lines and primary patient tumors. | Effective in a subset of models; synergy was cell line-dependent [1]. | Overcomes apoptosis resistance by degrading cIAP1/2, enabling carboplatin-induced cell death [1]. |
| Docetaxel [3] | Multiple ovarian cancer cell lines (e.g., OVCAR3, OVCAR8) and xenograft models. | Remarkable synergy across most concentrations and cell lines; identified via high-throughput screen [3]. | 1. Docetaxel induces TNF-α production. 2. This compound degrades cIAP1/2. 3. In absence of cIAPs, TNF-α drives apoptosis [3]. | | CAR T-cell Therapy [4] | Glioblastoma Multiforme (GBM) cell lines and patient-derived organoids. | Enhanced bystander killing of antigen-negative tumor cells in vitro and in vivo [4]. | this compound sensitizes tumor cells to TNF-α secreted by activated CAR T-cells, triggering apoptosis even in antigen-negative cells [4]. |
Here are detailed methodologies for key experiments cited in the search results, which you can use as a starting point for your own work.
This protocol is adapted from studies testing this compound + carboplatin in platinum-resistant ovarian cancer models [1] [2].
This approach was used to identify this compound + docetaxel as a top synergistic pair [3].
The following diagram illustrates the core signaling pathway that explains the synergy between this compound and other agents, which is crucial for understanding the rationale behind timing.
Diagram 1: Core mechanism of this compound synergy. Concurrent exposure to this compound and a partner agent that induces TNF-α creates a synergistic push towards apoptosis.
Is there an optimal sequence for administering this compound with chemotherapy? The available data suggests that simultaneous administration or prolonged this compound exposure is effective. In the docetaxel study, the combination strongly activated apoptosis "regardless of the order of administration," though longer this compound exposure was needed for maximal effect [3]. For CAR T-cell therapy, this compound was added to tumor cells 2 hours before introducing CAR T-cells, which was effective in sensitizing tumors [4].
The combination isn't working in my model. What could be wrong?
Are there biomarkers to predict response to this compound combinations? Research indicates that high levels of cIAP1/2 in tumors may predict sensitivity to the this compound + carboplatin combination [5]. Measuring baseline cIAP levels in your models is a recommended strategy.
This compound (TL32711) is a bivalent SMAC mimetic that functions as a potent inhibitor of apoptosis protein (IAP) antagonist. It specifically targets cellular IAP1 (cIAP1) with a Kd of <1 nM and X-linked IAP (XIAP) with a Kd of 45 nM in cell-free assays [1]. As a research tool, this compound promotes apoptosis by mimicking the endogenous second mitochondrial-derived activator of caspases (SMAC), leading to the degradation of IAP proteins and sensitization of cancer cells to various cytotoxic stimuli [2].
The therapeutic window of this compound in research settings depends on several factors, including the expression of specific IAP proteins in model systems, the presence of death receptor ligands like TNF-α, and the genetic background of the cells under investigation. This guide addresses common technical challenges and provides optimized methodologies to enhance experimental outcomes with this compound across various research applications.
Table: Key Molecular Targets of this compound
| Target Protein | Binding Affinity (Kd) | Primary Effect | Functional Consequence |
|---|---|---|---|
| cIAP1 | <1 nM | Degradation via proteasome | Activation of NF-κB; sensitization to TNF-α-induced apoptosis |
| XIAP | 45 nM | Competitive inhibition | Direct caspase activation (caspase-3, -7, -9) |
| cIAP2 | Variable (species-dependent) | Degradation via proteasome | Modulation of death receptor signaling |
This compound exhibits a dual mechanism of action that disrupts key survival pathways in cancer cells while potentially enhancing immune recognition. The compound induces both apoptotic sensitization and immunomodulatory effects through distinct but complementary pathways.
The molecular mechanisms of this compound action can be visualized in the following pathway diagram:
The signaling pathway diagram above illustrates this compound's core mechanisms. Research demonstrates that this compound's efficacy is significantly enhanced in combination with agents that provide TNF-α stimulation or other death receptor ligands [3] [4]. The immunomodulatory effects of this compound, including MHC-I upregulation and subsequent enhancement of antigen presentation, represent more recently discovered mechanisms that contribute to its research utility, particularly in combination with immunotherapeutic approaches [5].
Problem: Insufficient single-agent cytotoxicity in vitro
Solution: Combine with death receptor ligands or conventional chemotherapeutics
Problem: Variable response across cell lines
Solution: Implement predictive biomarker screening
Table: Troubleshooting this compound Experimental Issues
| Problem | Potential Cause | Solution | Validation Approach |
|---|---|---|---|
| Lack of single-agent activity | Insufficient death receptor signaling | Add TNF-α (1-10 ng/mL) or combination therapy | Measure caspase-3/7 activation |
| Variable response across cell lines | Differential IAP expression | Pre-screen IAP expression and TNF gene signature | Western blot for cIAP1, cIAP2, XIAP |
| Resistance in KRAS-mutant models | MAPK pathway activation | Combine with p38 MAPK inhibitor (Ralimetinib) | Assess phospho-p38 levels [8] |
| Limited immune activation | Low MHC-I expression | Combine with immune checkpoint inhibitors | Flow cytometry for HLA-ABC [5] |
This protocol outlines the methodology for evaluating this compound in combination with TNF-α, based on established procedures from melanoma and breast cancer studies [4] [7]:
This protocol assesses this compound-induced immunomodulatory effects based on recent immunopeptidome findings [5]:
This protocol adapts established methods for evaluating this compound in more physiologically relevant models [6]:
Extensive preclinical research has identified several promising combination strategies for this compound that enhance its therapeutic window:
CAR-T Cell Therapy: this compound enhances bystander killing of antigen-negative tumor cells in heterogeneous populations, addressing a major limitation of CAR-T approaches in solid tumors [3]. The mechanism involves TNF-α sensitization and requires TNF secretion by activated CAR-T cells.
Platinum-Based Chemotherapy: In platinum-resistant ovarian cancer models, this compound combined with carboplatin showed enhanced efficacy in a subset of patient-derived organoids and xenografts [6]. This combination appears particularly effective in models with intact extrinsic apoptosis pathways.
Immunotherapy Agents: Recent evidence demonstrates that this compound reshapes the tumor immunopeptidome, increasing both the diversity and abundance of presented antigens, including cancer-testis antigens and neoantigens [5]. This provides a strong rationale for combination with immune checkpoint inhibitors.
Targeted Agents in NSCLC: In LKB1-mutated non-small cell lung cancer, this compound shows single-agent activity, while in KRAS-mutant models, combination with the p38α inhibitor Ralimetinib restores sensitivity [8].
Table: Effective this compound Combinations in Preclinical Models
| Combination Partner | Cancer Type | Proposed Mechanism | Model System |
|---|---|---|---|
| TNF-α | Melanoma, GBM | Direct activation of extrinsic apoptosis | Cell lines, in vivo models [4] |
| Carboplatin | Platinum-resistant ovarian cancer | Overcoming apoptosis evasion | 3D organoids, PDX [6] |
| CAR-T cells | Glioblastoma | Bystander killing of antigen-negative cells | Antigen-heterogeneous models [3] |
| Immune checkpoint inhibitors | Multiple | Enhanced antigen presentation and immunogenicity | Immunocompetent models [5] |
Identification of appropriate model systems is crucial for successful this compound research. The following biomarkers show promise for predicting sensitivity:
The table below summarizes key biomarkers associated with response or resistance to birinapant, based on recent preclinical studies.
| Biomarker Category | Specific Marker | Proposed Role/Mechanism | Evidence Level (Cancer Type) |
|---|---|---|---|
| Tumor Cell Signaling | TNF-α Signaling Pathway [1] [2] | Autocrine TNF-α production is often required for this compound-induced cell death. | Preclinical (Melanoma, TNBC, OSCC) |
| cIAP1/2 Protein Levels [2] [3] | High expression may predict poor prognosis, but is not a sole predictor of sensitivity. Degradation is a key pharmacodynamic marker. | Preclinical (TNBC, OSCC) | |
| Competent Death Receptor Signaling [2] | Ability to form Complex IIa (RIPK1/FADD/Caspase-8) upon cIAP degradation is critical for apoptosis. | Preclinical (TNBC) | |
| Tumor Microenvironment & Immunogenicity | TNFα Gene Signature (GS) [2] | A signature including high TNF and RIPK1 expression may identify sensitive tumors. | Preclinical (TNBC); Clinical correlation in other Smac mimetics |
| MHC-I Upregulation [4] | This compound increases HLA-I surface expression, potentially enhancing antigen presentation and immunogenicity. | Preclinical (Colorectal, Breast Cancer) | |
| Immunopeptidome Diversity [4] | This compound increases the number and abundance of presented peptides, including cancer/testis antigens and neoantigens. | Preclinical (Colorectal, Breast Cancer) | |
| Resistance Mechanisms | ABC Transporter Overexpression [3] | High levels of ABCA3, ABCB1, and ABCB4 are associated with resistance in OSCC models. | Preclinical (OSCC) |
| Deficiency in Complex IIa Formation [3] | Failure to form the RIPK1/FADD/Caspase-8 complex after this compound treatment leads to resistance. | Preclinical (OSCC) |
This protocol is fundamental for determining if a cell line is sensitive to this compound and whether the sensitivity relies on autocrine TNF-α signaling [1] [2].
This western blot-based protocol assesses the pharmacodynamic effect of this compound (cIAP degradation) and the downstream formation of the apoptotic complex [1] [3].
This advanced mass spectrometry-based protocol determines how this compound alters the repertoire of antigens presented by the tumor cell, which is relevant for its combination with immunotherapy [4].
The following diagrams illustrate the core mechanism of this compound and how biomarkers integrate into this process, which is crucial for understanding patient stratification strategies.
Core Mechanism and Predictive Biomarkers of this compound
Immunomodulatory Effects of this compound
Based on the current evidence, here is a potential workflow for stratifying patients for this compound therapy:
| Compound Name | Type | Primary Targets & Binding Affinity | Key Mechanisms of Action | Reported Combination Strategies | Notable Clinical Status/Findings |
|---|---|---|---|---|---|
| Birinapant [1] [2] | Bivalent | Preferentially targets cIAP1 and cIAP2 [2]. | Induces cIAP1/2 degradation; promotes TNFα-dependent apoptosis; sensitizes to TNF-induced cell death [1] [2]. | Chemotherapy [3] [2], CAR-T cell therapy [4], BET inhibitors (e.g., BI 894999) [5]. | In Phase III trials for HNSCC [1]. Shows promise in overcoming CAR-T resistance [4]. |
| LCL161 [2] | Monovalent | Pan-IAP inhibitor; similar affinity for XIAP, cIAP1, cIAP2 [2]. | Induces cIAP1/2 degradation; can activate necroptosis; promotes immune activation (cytokine secretion) [2]. | Chemotherapy [2]. | Preclinical data shows it can induce cell cycle arrest (G2/M) in some cancers [2]. |
| GDC-0152 [2] | Monovalent | Pan-IAP inhibitor; similar affinity for XIAP, cIAP1, cIAP2 [2]. | Induces cIAP1/2 degradation; promotes apoptosis [2]. | Information not specified in search results. | Evaluated in early-phase clinical trials [2]. |
| AT-406 (Debio 1143) [1] [2] | Monovalent | Preferentially targets cIAP1 and cIAP2 [2]. | Induces cIAP1/2 degradation; promotes apoptosis [2]. | Information not specified in search results. | In Phase III trials for HNSCC [1]. |
| BI 891065 [5] | Monovalent | Specifically antagonizes cIAP1 [5]. | Induces cIAP1 degradation; promotes cell death. | BET inhibitors (e.g., BI 894999) [5]. | Preclinical studies show efficacy in combination, impairing tumor growth and modulating the immune microenvironment [5]. |
SMAC mimetics function by mimicking the endogenous SMAC/DIABLO protein, which binds to and inhibits IAPs. A key mechanism is the rapid induction of cIAP1 and cIAP2 auto-ubiquitination and degradation via the proteasome, which can shift cellular signaling from pro-survival to pro-death [6] [7] [2].
A central pathway involves TNFα signaling. Degradation of cIAPs disrupts survival signaling, leading to the formation of a death-inducing complex (Complex II) and activation of caspase-8, culminating in apoptosis [6] [7]. The following diagram illustrates this core mechanism.
Researchers use specific experimental protocols to evaluate the efficacy and mechanisms of SMAC mimetics like this compound.
| Feature | This compound | Xevinapant (Debio 1143) |
|---|---|---|
| Chemical Class | Bivalent SMAC mimetic [1] | Not fully specified in results (under investigation as an oral IAP inhibitor) [2] [3] |
| Primary Mechanism | Inhibitor of cIAP1, promotes TNFα- and radiation-induced cell death [1] | Inhibitor of apoptosis proteins (IAPs) like XIAP, cIAP1/2; aims to reverse apoptosis resistance [2] [4] |
| Key Preclinical Findings | Sensitizes HNSCC cells to TNFα-dependent death and radiotherapy; synergy with WEE1 inhibitor (AZD1775) shown [1] | Demonstrated efficacy in preclinical models, leading to clinical trials [2] |
| Highest Clinical Phase in HNSCC | Early-phase trials (Phase I/II) [1] | Phase III [3] |
| Recent Clinical Outcome | N/A (No recent phase III data found) | Phase III (TrilynX) trial did not meet primary endpoint: shorter median event-free survival (19.4 vs. 33.1 mos) and worse overall survival (HR 1.39) vs. placebo + CRT [3] [5] |
| Safety Profile | Generally manageable in early-phase trials [6] | Higher incidence of Grade ≥3 adverse events (87.9% vs. 80.3%), serious adverse events (53.3% vs. 36.2%), and fatalities (6.0% vs. 3.7%) vs. placebo + CRT [3] |
For a deeper understanding, here are summaries of key experimental approaches used to investigate these compounds.
This compound's Synergy with WEE1 Inhibition: A 2023 study combined this compound with the WEE1 inhibitor AZD1775 in HNSCC cell lines [1]. The methodology involved treating a panel of HPV-positive and HPV-negative cells with this compound and AZD1775, both alone and in combination, with or without TNFα. Cell viability was assessed using assays like MTS, apoptosis was measured by flow cytometry for Annexin V/propidium iodide, and DNA damage was evaluated via γH2AX immunofluorescence. The study found the combination reduced cell viability and enhanced TNFα- and radiation-induced cell death more effectively than either agent alone [1].
Xevinapant's Clinical Evaluation: The recent Phase III TrilynX trial followed a randomized, double-blind, placebo-controlled design [3]. The protocol involved 730 patients with unresected locally advanced SCCHN who were assigned to receive either Xevinapant (200 mg/day on Days 1-14 of a 21-day cycle for 3 cycles) or a matched placebo, in combination with standard cisplatin-based chemoradiotherapy. The primary endpoint was event-free survival assessed by a blinded independent review committee [3].
Both this compound and Xevinapant are classified as SMAC mimetics, designed to counteract Inhibitor of Apoptosis Proteins (IAPs). The following diagram illustrates the core signaling pathways they target.
The core mechanism involves the antagonism of cIAP1/2 proteins. In HNSCC, cIAPs are frequently overexpressed, contributing to treatment resistance by blocking apoptosis and promoting pro-survival NF-κB signaling [2] [7] [6]. By mimicking the endogenous SMAC protein, these drugs trigger the degradation of cIAPs. This action has two primary consequences:
This restoration of apoptotic signaling is the fundamental rationale for using SMAC mimetics to overcome resistance to conventional therapies like radiotherapy and chemotherapy in HNSCC [8] [2].
The negative result from the Xevinapant Phase III trial is a significant setback for the class in this treatment setting [3]. It underscores a critical challenge: the promising mechanistic preclinical data and positive Phase II results [9] do not always translate to success in larger, definitive trials.
This outcome places a greater emphasis on:
| Cancer Type | Combination Partner | Experimental Model | Key Efficacy Findings | Key Mechanisms & Notes | Source |
|---|---|---|---|---|---|
| Epithelial Ovarian Cancer | Carboplatin | 7 cell lines, 10 platinum-resistant primary patient samples, PDX model | Effective in subset of platinum-resistant cell lines/patient samples; synergy observed | Targets IAP-mediated chemoresistance; 3D organoid bioassay used as preclinical tool | [1] [2] |
| Triple-Negative Breast Cancer (TNBC) | Gemcitabine | 12 TNBC cell lines, xenograft mouse models | Strong synergistic effect in vitro; enhanced anti-tumor activity in vivo | Activates intrinsic apoptosis pathway via cIAP2 & XIAP degradation | [3] |
| Pancreatic Adenocarcinoma | Paclitaxel | Panc-1 cell line, temporal proteomic analysis | Synergistic interaction; greater suppression of Warburg effect | Alters mitochondrial function, induces apoptosis/ cell cycle arrest; IonStar MS1 proteomics | [4] |
| Pancreatic Cancer | Gemcitabine | PANC-1 cell line, time-series proteome analysis | Synergistic combination identified | Addresses gemcitabine resistance mechanisms (DNA repair, anti-apoptosis) | [5] |
| Melanoma | IZI1551 (TRAIL agonist) | 16 melanoma cell lines, 3D spheroids, patient metastasis cells | Efficient, heterogeneous cell death; response predicted by protein expression patterns | IAP antagonism sensitizes to TRAIL-induced apoptosis; predictive marker developed | [6] |
To help you evaluate and potentially replicate these findings, here is a detailed look at the methodologies from two key studies.
This protocol was used to test birinapant + carboplatin in platinum-resistant epithelial ovarian cancers [1].
This in-depth protocol explains how the synergy of this compound + paclitaxel was investigated in pancreatic cancer cells [4].
The following diagram illustrates the central mechanism by which this compound is thought to synergize with chemotherapy drugs, leading to enhanced cancer cell death.
Diagram: Mechanism of this compound Synergy with Chemotherapy. Chemotherapy induces DNA damage and initiates caspase-mediated apoptosis. Inhibitor of Apoptosis Proteins (IAPs) block this process, leading to treatment resistance. This compound binds to IAPs (like cIAP1, cIAP2, and XIAP), promoting their degradation and relieving the inhibition on caspases. This synergistic action potently triggers apoptotic cell death [1] [3].
| Cancer Type | Combination Partner | Key Experimental Models | Reported Efficacy & Proposed Mechanism | Citation |
|---|---|---|---|---|
| Triple-Negative Breast Cancer (TNBC) | Gemcitabine | In vitro (cell lines); In vivo (xenograft mouse models) | Strong synergistic effect; Activates intrinsic apoptosis pathway via cIAP2/XIAP degradation [1] [2]. | |
| TNBC | Docetaxel | In vitro (patient-derived xenograft/PDX models); In vivo (PDX models) | Single-agent activity; Augmented response to docetaxel via TNF induction [3]. | |
| Ovarian Cancer (Platinum-Resistant) | Carboplatin | In vitro (3D organoid bioassay with cell lines & primary patient samples); In vivo (PDX model) | Effective in a subset of models; Targets IAP-mediated survival to overcome chemoresistance [4]. | |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Fas Ligand (FasL) | In vitro (cell lines) | Synergistic effect; Sensitizes cells to extrinsic apoptosis pathway [5]. | |
| Non-Small Cell Lung Cancer (NSCLC) | Ralimetinib (p38α inhibitor) | In vitro (cell lines with LKB1 deletion) | Active as a single agent in LKB1-mutated cells; Combination overcomes resistance in KRAS-mutated cells [6]. | |
| TRAIL-Resistant Breast Cancer | TRAIL | In vitro (cell lines, e.g., MDA-MB-453) | Induces apoptosis in resistant cells; Mechanism involves downregulation of cFLIP(L) [7]. |
The data in the summary table is generated from robust, standardized experimental protocols. Here is a detailed look at the common methodologies used.
| Method Category | Specific Assays & Techniques | Primary Objective |
|---|---|---|
| In Vitro Models | 2D cell culture; 3D spheroid/organoid models [4] [6] | Assess compound cytotoxicity and mechanism of action in a controlled environment. |
| In Vivo Models | Cell-derived xenograft (CDX); Patient-derived xenograft (PDX) models [1] [3] | Evaluate antitumor efficacy and tolerability in a living organism. |
| Viability & Cytotoxicity Assays | MTS, CellTiter-Glo, Sulforhodamine B (SRB), Crystal Violet staining [5] [6] | Quantify the reduction in cell viability or growth after treatment. |
| Apoptosis Detection Assays | Annexin V/7-AAD staining (Flow Cytometry), Caspase activation assays [5] [3] | Confirm and measure the induction of programmed cell death. |
| Drug Interaction Analysis | SynergyFinder software (e.g., Loewe additivity model) [4] | Determine if the effect of a drug combination is greater than additive (synergistic). |
| Mechanistic & Omics Studies | Western Blot, Immunopeptidomics, Genomics, Proteomics [8] [3] | Uncover the molecular mechanisms and pathways affected by the treatment. |
This compound is a bivalent Smac mimetic. Its primary mechanism is to antagonize Inhibitor of Apoptosis Proteins (IAPs), a family of proteins that are often overexpressed in cancers and contribute to apoptosis resistance and poor prognosis [9] [10] [3].
The following diagram illustrates this process:
Preclinical studies established that birinapant, a bivalent SMAC mimetic, induces apoptosis by promoting the degradation of cellular Inhibitor of Apoptosis Proteins (cIAP1 and cIAP2), which shifts TNF-α signaling from promoting cell survival to triggering cell death [1] [2]. The experimental data below showcases its potent activity.
| Cancer Type | Model System | Treatment | Key Findings | Source |
|---|---|---|---|---|
| Melanoma | 17 cell lines (2D, 3D spheroid) | This compound + TNF-α | Strong combination activity in 12/18 cell lines; effective in BRAF inhibitor-resistant line [2]. | [2] |
| Pancreatic Adenocarcinoma | PANC-1 cell line (in vitro) | This compound + Paclitaxel | Synergistic killing; alleviated Warburg effect, inhibited survival pathways (PI3K/AKT, JAK/STAT) [3]. | [3] |
| Ovarian Cancer | Platinum-resistant cell lines & primary patient samples (3D organoid) | This compound + Carboplatin | Effective in targeting a subset of platinum-resistant models [4]. | [4] |
| Pancreatic Adenocarcinoma | PANC-1 cell line (in vitro) | This compound + Paclitaxel | Synergistic interaction; model showed this compound promoted apoptosis of paclitaxel-arrested cells [5]. | [5] |
A key concept from preclinical research is that this compound's efficacy is often dependent on combination with an exogenous or tumor microenvironment-derived death signal, such as TNF-α [2]. In vivo models also showed single-agent activity even when in vitro models did not, suggesting the tumor microenvironment provides necessary co-factors [2].
Clinical trials confirmed that this compound engages its intended targets in humans but has shown limited efficacy as a single agent, prompting a strategic pivot toward combination therapies.
| Trial Phase / Focus | Patient Population | Treatment | Key Clinical Outcomes | Source |
|---|---|---|---|---|
| Phase I | Refractory Solid Tumors or Lymphoma | This compound (single agent) | MTD: 47 mg/m²; well-tolerated; proof-of-mechanism (cIAP1 suppression); stable disease in some patients [6]. | [6] |
| Phase II | Platinum-Resistant Ovarian Cancer | This compound (single agent) | Accrual stopped for lack of clinical benefit; confirmed target suppression (cIAP1 downregulation) in tumor and PBMCs [7]. | [7] |
The definitive phase II trial (NCT01681368) in platinum-resistant ovarian cancer was terminated early after only 11 patients due to a lack of clinical benefit, despite clear evidence of consistent target suppression (downregulation of cIAP1 and pro-caspase3) in tumor biopsies and peripheral blood mononuclear cells [7]. This critical finding demonstrated that the drug mechanism was functioning as intended, but target suppression alone was insufficient for a robust clinical response as a single agent [7]. The authors concluded that single-agent activity was limited, and future development should focus on rational combination therapy [7].
The collective data on this compound yields several critical insights for drug development professionals:
The following diagram illustrates the established mechanistic switch that this compound creates in cell signaling, which is the foundation for its combination strategies.
| Cancer Type | Standard Chemotherapy | Key Experimental Findings | Synergy Measurement & Notes | Primary Citation |
|---|---|---|---|---|
| Epithelial Ovarian Cancer (Platinum-Resistant) | Carboplatin | Effective in subset of 7 cell lines & 10 platinum-resistant primary patient tumors in 3D organoid assays; effective in patient-derived xenograft (PDX) model. | Synergy determined via Loewe additivity model (score >10). Highlights utility of 3D organoid bioassays. | [1] [2] |
| Pancreatic Adenocarcinoma (PDAC) | Paclitaxel | Combined treatment reduced G2/M arrest & polyploidy, increased apoptosis; altered proteome (increased pJNK, decreased Bcl-2). | Strong synergy observed; multi-scale pharmacodynamic model developed. | [3] [4] |
| Oesophageal Adenocarcinoma (OAC) | Cisplatin, 5-Fluorouracil | Combination with AKT inhibitor ALM301 enhanced efficacy; resistance linked to IAP expression. Dual AKT/IAP inhibition was highly synergistic. | Synergy (CI<1) confirmed; effect was context-dependent. | [5] |
| Ovarian Cancer (with Low Caspase 8) | Carboplatin + Paclitaxel | Enhanced cell death in Caspase 8-deficient cells; shifted death mechanism from apoptosis to necroptosis, overcoming resistance. | Synergistic with paclitaxel; timing with carboplatin was critical to avoid antagonism. | [6] |
| Ovarian Cancer (in Fibroblast Co-culture) | Carboplatin | Identified via high-throughput screen; this compound + Carboplatin showed increased selective killing in co-culture mimicking tumor microenvironment. | Increased sensitivity in co-culture confirmed in ex vivo patient spheroid cultures. | [7] |
For researchers looking to replicate or build upon these findings, here is a detailed look at the key methodologies used in these studies.
This compound is a bivalent SMAC mimetic that antagonizes Inhibitor of Apoptosis Proteins (IAPs), including cIAP1, cIAP2, and XIAP. The following diagram illustrates how its mechanism synergizes with chemotherapy.
The diagram shows that chemotherapy induces apoptosis through intrinsic pathways, a process normally blocked by IAP proteins like XIAP. This compound binds to IAPs, promoting their degradation and preventing them from inhibiting caspases. This "primes" the cell for death, lowering the threshold for chemotherapy to trigger apoptosis. In cases where the apoptotic pathway is blocked (e.g., low Caspase 8), this combination can promote alternative death pathways like necroptosis [6].
The following table summarizes the primary techniques used to confirm caspase-3 activation in response to birinapant treatment.
| Method | What It Detects | Example Experimental Context |
|---|---|---|
| Immunoblotting (Western Blot) [1] [2] | Presence of cleaved (active) caspase-3 protein fragments, or cleavage of its substrate, PARP [3]. | Used to demonstrate this compound + gemcitabine induced caspase-3 cleavage in TNBC cells and xenograft models [3]. |
| Multiplex Immunoassay (Luminex) [2] | Quantitative measurement of active caspase-3 in tumor tissue lysates. | A validated, fit-for-purpose assay detected a dose-dependent increase in active caspase-3 6 hours after this compound treatment in xenograft models [2]. |
| Caspase Activity Assays [1] | Enzymatic activity of caspase-3 using synthetic substrates like DEVD-AMC/AFC. | A general method for measuring caspase activity in cell or tissue homogenates; cleavage of the substrate releases a fluorescent signal [1]. |
| Immunostaining [1] | Visualization of cleaved caspase-3 within fixed tissue sections or cells. | Provides spatial information about apoptosis within a tumor sample [1]. |
This compound often requires combination with other agents to effectively induce cell death and robust caspase-3 activation. The table below outlines key findings from preclinical studies.
| Combination Partner | Cancer Type (Model) | Observed Effect & Caspase-3 Activation |
|---|---|---|
| Immunotoxin (HB21PE40) [4] | Triple-Negative Breast Cancer (MDA-MB-468 xenografts) | Combination with this compound caused complete tumor regressions. Efficacy was linked to degradation of cIAP1, not TNFα levels [4]. |
| Gemcitabine [3] | Triple-Negative Breast Cancer (In vitro & Xenografts) | Strong synergistic effect. Combination treatment activated the intrinsic apoptosis pathway, shown by degradation of cIAP2 and XIAP, and increased cleaved caspase-3 [3]. |
| TRAIL [5] | TRAIL-Resistant Breast Cancer (MDA-MB-453 cells) | Co-treatment induced apoptosis where single agents failed. Mechanism involved downregulation of cFLIP(L), a key inhibitory protein [5]. |
| Oxaliplatin/5-FU [6] | Colon Cancer (CMS1 molecular subtype) | This compound sensitized CMS1 cells to chemotherapy, leading to sustained caspase-8 activation, which subsequently triggered the intrinsic pathway and caspase-3 [6]. |
The logical flow for confirming that this compound activates caspase-3 typically involves treating cells, preparing samples, and then applying one or more detection methods. The diagram below illustrates a generalized workflow.
When designing experiments to study this compound-induced caspase-3 activation, keep these points in mind:
The table below summarizes the core experimental protocols and parameters used to demonstrate birinapant-induced cIAP1 degradation.
| Assay Type | Key Experimental Parameters | Observed Outcome for cIAP1 |
|---|
| Western Blot / Immunoblot Analysis [1] [2] [3] | - Cell Treatment: 10 µM - 1 µM this compound for 1-4 hours.
This is the most direct method to validate cIAP1 degradation.
These assays confirm the biological consequence of cIAP1 loss.
This compound is a bivalent Smac mimetic that binds with high affinity to the BIR domains of cIAP1, promoting its auto-ubiquitination and proteasomal degradation. The diagram below illustrates the experimental workflow and the key molecular mechanism.
A critical finding is that TRAF2 protein is required for efficient SM-induced degradation of cIAP1. The BIR1 domain of cIAP1 mediates its interaction with TRAF2, and this interaction is essential for this compound to trigger cIAP1's E3 ligase activity and subsequent degradation [5].
The table below summarizes the fundamental differences and documented activities of Birinapant and LCL-161.
| Feature | This compound | LCL-161 |
|---|---|---|
| Chemical Class | Bivalent SMAC mimetic [1] | Monovalent SMAC mimetic [1] |
| IAP Specificity | Preferentially targets cIAP1 and cIAP2 [1] | Pan-IAP inhibitor; similar affinity for XIAP, cIAP1, cIAP2 [1] |
| Reported Single-Agent Activity in Hematological Malignancies | Information not prominent in search results | • Synergized with chemotherapy in Rituximab-resistant B-cell lymphoma models [2] • Selective toxicity for JAK2V617F mutant cells in Myeloproliferative Neoplasms (MPN) [3] | | Key Resistance Note | Information not available in search results | Single-agent accelerated disease in a c-MYC-driven lymphoma model, highlighting context-dependent risk [4] | | Clinical Trial Status (in hematological malignancies) | Information not available in search results | Phase 2 trial completed for Myelofibrosis (MF) [5] |
To support the findings summarized in the table, here is a detailed look at the key experiments and their methodologies.
This study demonstrated that LCL-161 can overcome resistance to standard therapies [2].
1. In Vitro Synergy Assay
2. In Vivo Efficacy Study
This research showed a unique selective effect of LCL-161 [3].
1. Cell Viability and Selectivity Assay
2. Mechanistic Investigation
The following diagram illustrates the general mechanism of Smac mimetics like this compound and LCL-161, which provides context for their anti-cancer activity. The degradation of cIAP1/2 is a critical and common initial step for both compounds [1] [6].
| Cancer Type | PDX Model Details | Treatment Regimen | Key Experimental Data & Outcomes | Primary Validation Findings |
|---|---|---|---|---|
| Triple-Negative Breast Cancer (TNBC) | Multiple TNBC PDX models (e.g., PDX-110, -838, -322); ER+ models for contrast [1] | This compound (30 mg/kg, i.p., 3x/week) as single agent or with docetaxel [1] | Significant tumor growth attenuation in all TNBC models; improved survival; combo with docetaxel induced TNFα to augment response [1] | Single-agent activity confirmed; efficacy linked to intact caspase-dependent apoptotic pathway and higher baseline TNFα gene expression [1] |
| Platinum-Resistant Ovarian Cancer | PDX model established from a platinum-resistant patient tumor [2] [3] | This compound + Carboplatin [2] [3] | Effective tumor targeting in vitro (3D organoid) and in vivo (PDX) for a subset of tumors [2] [3] | 3D organoid bioassay served as a predictive preclinical tool; combination therapy overcame IAP-mediated apoptosis evasion [2] |
| TNBC (Immunotoxin Combo) | MDA-MB-468 TNBC cell-derived xenograft [4] | This compound + Anti-Transferrin Receptor Immunotoxin (HB21PE40) [4] | Complete tumor regressions in combo group; not achieved with either agent alone [4] | High IAP protein levels identified as a barrier to immunotoxin efficacy; this compound selectively enhanced apoptosis in this context [4] |
The validation of these PDX models relied on several sophisticated and standardized experimental protocols.
The efficacy of this compound in PDX models is rooted in its mechanism of action, which promotes apoptosis in cancer cells. The following diagram illustrates the key signaling pathways involved.
This compound reshapes the tumor immunopeptidome and enhances antigen presentation [8]. A recent study found that treatment with this compound increases the diversity and abundance of immunopeptides presented by MHC class I molecules on cancer cells. This includes an increased presentation of cancer/testis antigens (CTAs) and neoantigens, which enhances tumor immunogenicity and could potentially improve the efficacy of immunotherapies [8].